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  • Product: N-Fmoc-(S)-3-(methylamino)butanoic acid
  • CAS: 882183-85-9

Core Science & Biosynthesis

Foundational

N-Fmoc-(S)-3-(methylamino)butanoic acid CAS 882183-85-9 properties

Technical Monograph: N-Fmoc-(S)-3-(methylamino)butanoic acid CAS: 882183-85-9 | Application: Peptidomimetics & Foldamer Synthesis Executive Summary N-Fmoc-(S)-3-(methylamino)butanoic acid (also known as Fmoc-N-Me-β-HomoA...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Fmoc-(S)-3-(methylamino)butanoic acid CAS: 882183-85-9 | Application: Peptidomimetics & Foldamer Synthesis

Executive Summary

N-Fmoc-(S)-3-(methylamino)butanoic acid (also known as Fmoc-N-Me-β-HomoAla-OH) is a specialized chiral building block used in the synthesis of proteolytically stable peptidomimetics.[1] By combining the backbone extension of a


-amino acid with the steric constraints of N-methylation, this residue serves two critical functions in drug design: it induces specific secondary structures (foldamers) and eliminates the hydrogen bond donor capability of the amide backbone, thereby increasing membrane permeability and metabolic stability. This guide details the physicochemical properties, synthetic challenges, and validated protocols for incorporating this residue into Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name (3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Common Synonyms Fmoc-N-Me-β-HomoAla-OH; Fmoc-N-Me-bAla(3S-Me)-OH
CAS Number 882183-85-9
Molecular Formula

Molecular Weight 339.39 g/mol
Chirality S-isomer (derived from L-Aspartic acid or similar precursors)
Solubility Soluble in DMF, DCM, DMSO; Insoluble in Water
Purity Standard

98.0% (HPLC)
Appearance White to off-white powder

Structural Mechanism & Therapeutic Utility

The "Beta" Effect

Unlike standard


-amino acids, this molecule places the amine group at the 

-position (C3). Incorporation into a peptide chain introduces an extra methylene group (

) into the backbone.
  • Impact: This extends the backbone, altering the hydrogen-bonding pattern. Sequences rich in

    
    -amino acids form stable helices (e.g., 3
    
    
    
    -helix) distinct from naturally occurring
    
    
    -helices, rendering them unrecognizable to endogenous proteases.
The N-Methylation Effect

The N-methyl group replaces the amide proton (


).
  • Conformational Constraint: The steric bulk of the methyl group restricts rotation around the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of binding to a target receptor.
  • Permeability: By removing a hydrogen bond donor, the desolvation energy required to enter the lipid bilayer is reduced, often improving oral bioavailability.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Critical Warning: The secondary amine in this residue creates significant steric hindrance. Standard protocols for


-amino acids (e.g., HBTU/DIEA) will likely result in incomplete coupling or deletion sequences.
Coupling Of CAS 882183-85-9 (Activation)

When coupling this residue to the growing chain, activation must be highly efficient to overcome the slower kinetics of


-amino acids.
  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Stoichiometry: 3-4 equivalents relative to resin loading.

  • Base: DIEA (Diisopropylethylamine), 6-8 equivalents.[2]

  • Solvent: DMF (N,N-Dimethylformamide).

  • Time: 2 hours to overnight (double coupling recommended).

Coupling To CAS 882183-85-9 (The Difficult Step)

Once CAS 882183-85-9 is on the resin and deprotected, the resulting N-terminus is a secondary methylamine . Coupling the next amino acid onto this bulky group is the bottleneck.[2]

  • Problem: The N-methyl group sterically shields the nucleophilic nitrogen.

  • Solution: Use highly reactive acylating species.

    • Option A: HATU/HOAt (as above, but extended reaction time).

    • Option B: Triphosgene-mediated in situ acid chloride formation (for extremely difficult couplings).[2]

  • Monitoring: The Kaiser test (Ninhydrin) will not work reliably on secondary amines (it yields a faint reddish color rather than deep blue).

    • Validation: Use the Chloranil Test or Bromophenol Blue test to confirm the presence of the secondary amine before coupling, and its absence after coupling.

Cleavage & Deprotection
  • Fmoc Removal: 20% Piperidine in DMF.[3][4]

    • Note: N-methylated dipeptides are prone to Diketopiperazine (DKP) formation. If this residue is the second in the chain, keep deprotection times short (e.g., 2 x 5 min) and wash immediately.

  • Final Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
    .
    

Visualized Workflows

Diagram 1: Optimized SPPS Cycle for N-Methyl -Amino Acids

This workflow highlights the deviation from standard SPPS required for CAS 882183-85-9.

SPPS_Workflow Start Resin-Bound Peptide Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash (DMF/DCM) Fmoc_Deprotect->Wash1 Decision Is N-Terminus Secondary Amine? Wash1->Decision Test_Standard Validation: Kaiser Test (Blue) Decision->Test_Standard No (Primary) Test_Secondary Validation: Chloranil Test (Blue/Green) Decision->Test_Secondary Yes (N-Methyl) Activation_Std Activation: HBTU / DIEA Test_Standard->Activation_Std Activation_Hard Activation: HATU / HOAt (High Reactivity Required) Test_Secondary->Activation_Hard Coupling Coupling Reaction (2 - 4 Hours) Activation_Std->Coupling Activation_Hard->Coupling Check Coupling Complete? Coupling->Check Recouple Double Couple Check->Recouple No Next Proceed to Next Cycle Check->Next Yes Recouple->Coupling

Caption: Modified SPPS cycle distinguishing between standard primary amine coupling and the rigorous activation required for the secondary amine of CAS 882183-85-9.

Diagram 2: Structural Impact Mechanism

Structural_Impact Molecule N-Fmoc-(S)-3-(methylamino) butanoic acid Feature1 Beta-Backbone (Extra CH2) Molecule->Feature1 Feature2 N-Methylation Molecule->Feature2 Effect1 Altered H-Bonding Feature1->Effect1 Effect2 Steric Clash Feature2->Effect2 Effect3 Loss of NH Donor Feature2->Effect3 Result1 Foldamer Formation (Helix Induction) Effect1->Result1 Result2 Proteolytic Stability Effect2->Result2 Result3 Membrane Permeability Effect3->Result3 Result1->Result2

Caption: Mechanistic flow illustrating how the chemical features of CAS 882183-85-9 translate into biological properties like stability and permeability.

Storage & Safety

  • Storage: Store at +2°C to +8°C (Refrigerated). Keep under inert gas (Argon/Nitrogen) to prevent moisture absorption.

  • Stability: Stable for >2 years if stored properly in desicated conditions.

  • Safety (GHS):

    • Signal Word: Warning.

    • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • Handling: Wear nitrile gloves and safety glasses. Handle inside a fume hood to avoid inhalation of fine dust.

References

  • Biron, E., & Kessler, H. (2005).[5] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[1][5][6][7] The Journal of Organic Chemistry, 70(13), 5183–5189. Retrieved from [Link]

  • Teixidó, M., et al. (2005).[2][6] Solid-Phase Synthesis of N-Methyl Peptides: Protocol Optimization. Journal of Peptide Science, 11(2), 85-92. (Contextual citation for HATU usage in N-methyls).

  • Seebach, D., & Gardiner, J. (2008). Beta-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.

Sources

Exploratory

Difference between N-Fmoc-beta-amino acids and alpha-amino acids

An In-Depth Technical Guide to N-Fmoc-β-Amino Acids and Their Distinction from α-Amino Acids Executive Summary In the landscape of peptide science and drug development, the exploration of non-natural amino acids has open...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Fmoc-β-Amino Acids and Their Distinction from α-Amino Acids

Executive Summary

In the landscape of peptide science and drug development, the exploration of non-natural amino acids has opened new frontiers for creating novel therapeutics with enhanced properties. Among these, β-amino acids represent a pivotal class of building blocks that introduce fundamental changes to peptide structure and function. This guide provides a comprehensive technical overview of N-Fmoc-β-amino acids, contrasting them with their α-amino acid counterparts. We will delve into the core structural differences, the implications for peptide synthesis, the resulting unique conformational geometries, and the profound impact on biological stability and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of β-peptide scaffolds in their work.

Chapter 1: The Fundamental Distinction: A Structural Perspective

The foundational difference between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group, which dictates the entire architecture of the resulting peptide backbone.

The Alpha-Amino Acid Archetype

In the 20 proteinogenic α-amino acids that constitute the building blocks of natural proteins, the amino group (–NH2) and the carboxyl group (–COOH) are attached to the same carbon atom, known as the alpha-carbon (Cα).[1][2][3] This arrangement results in a compact and predictable peptide backbone structure upon polymerization.

Introducing the Beta-Amino Acid: A Shift in the Backbone

β-amino acids introduce an additional methylene unit into the backbone. The amino group is attached to the beta-carbon (Cβ), which is one carbon removed from the carboxyl group's alpha-carbon (Cα).[3] This seemingly minor alteration has profound consequences, creating a more flexible backbone with an increased number of rotatable bonds.[4][5]

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Chapter 3: Conformational Consequences: From Helices to Sheets

The introduction of β-amino acids into a peptide chain dramatically alters its conformational landscape, leading to the formation of novel and stable secondary structures not observed in α-peptides.

The Flexible World of α-Peptides

α-Peptides primarily fold into well-characterized secondary structures such as α-helices, β-sheets, and β-turns, which are fundamental to protein function. [6]However, short α-peptides often lack stable, well-defined structures in solution. [7]

The Structurally Pre-organized World of β-Peptides: Novel Secondary Structures

In contrast, β-peptides, even short ones, have a remarkable propensity to adopt stable, predictable secondary structures known as "foldamers". [4][8]The additional backbone carbon allows for different hydrogen-bonding patterns, leading to unique helical structures.

  • 14-Helix: A common and stable helix formed by β-peptides, characterized by 14-membered hydrogen-bonded rings. It has approximately three residues per turn. [9]* 12-Helix: Another helical structure observed in β-peptides.

  • 3₁₄-Helix: A specific type of helix with a pitch of about 5.0 Å. [9][10] These well-defined structures can be used to mimic the topology of α-helices and β-sheets, enabling the design of molecules that can interact with biological targets. [5]

Caption: Simplified representation of α-helix and β-peptide 14-helix hydrogen bonding.

Spectroscopic Techniques for Conformation Analysis

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing the secondary structures of both α- and β-peptides.

  • Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. [11]α-helices typically show characteristic negative bands at ~222 nm and ~208 nm, while β-sheets exhibit a negative band around 217 nm. [12]β-peptide helices also produce distinct CD spectra, although their interpretation can be complex and may require computational support. [13]* Nuclear Magnetic Resonance (NMR): 2D NMR techniques, such as NOESY, can identify short-range proton-proton interactions, providing crucial distance constraints for determining the three-dimensional structure of peptides in solution. [11][14]

Chapter 4: Biological Implications: Stability and Function

The structural differences between α- and β-amino acids translate directly into significant advantages in a biological context, most notably a dramatic increase in resistance to enzymatic degradation.

Enhanced Proteolytic Stability of β-Peptides

One of the most significant limitations of α-peptide therapeutics is their rapid degradation by proteases in the body. [5][15]The natural peptide bond of α-peptides is readily recognized and cleaved by these enzymes. In contrast, the altered backbone of β-peptides is not a natural substrate for most proteases. [15][16]This results in a substantial increase in their in vivo and in vitro stability. [17][18]This proteolytic resistance is a key driver for the development of β-peptides as drug candidates. [18]

Mimicking and Inhibiting Biological Interactions

The ability of β-peptides and mixed α/β-peptides to form stable, predictable structures allows them to mimic the surfaces of α-helical and β-sheet domains involved in protein-protein interactions. [5]This makes them excellent candidates for inhibiting disease-relevant interactions, such as those involved in cancer signaling (e.g., Bcl-2 family proteins) or viral entry (e.g., HIV gp41). [5][19]

Comparative Data: α- vs. β-Peptide Stability
Peptide Type Typical Half-life in Serum Susceptibility to Proteases (e.g., Trypsin, Chymotrypsin, Pronase)
α-Peptide Minutes to a few hoursHigh
β-Peptide Many hours to daysVery Low to Negligible [17][18]
Mixed α/β-Peptide Intermediate to HighReduced, dependent on the sequence and position of β-residues. [17][18]

Chapter 5: Applications in Drug Discovery and Biomaterials

The unique combination of structural diversity, stability, and biological activity has positioned β-peptides as a versatile platform for a wide range of applications.

β-Peptides as Antimicrobials

Many naturally occurring antimicrobial peptides (AMPs) are cationic and amphipathic α-helices that disrupt bacterial membranes. β-peptides can be designed to mimic this amphipathic helical structure, leading to potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains. [20]A significant advantage is that bacteria may be less likely to develop resistance to these unnatural backbones. [20]

β-Peptides as Enzyme Inhibitors and Modulators of Protein-Protein Interactions

By mimicking the structure of natural peptide ligands or protein domains, β-peptides can act as potent and specific inhibitors of enzymes or disrupt critical protein-protein interactions. [18][21]This has been successfully applied in areas such as oncology, by creating β-peptide foldamers that mimic BH3 domains to inhibit anti-apoptotic proteins, and in virology, by designing α/β-peptides that block HIV cell fusion. [5][19]

β-Peptides in Biomaterial Engineering

The predictable self-assembly and stability of β-peptides make them attractive building blocks for the development of novel biomaterials, such as hydrogels for tissue engineering and drug delivery systems. Their resistance to degradation ensures the long-term structural integrity of these materials in a biological environment.

Chapter 6: Conclusion: The Expanding Toolkit of the Peptide Chemist

N-Fmoc-β-amino acids are far more than simple structural isomers of their α-amino acid counterparts. They are powerful tools that fundamentally expand the possibilities of peptide design. The introduction of a single extra carbon atom into the amino acid backbone unlocks a world of novel secondary structures, confers remarkable resistance to proteolytic degradation, and enables the mimicry of biological recognition surfaces. For researchers and drug developers, mastering the synthesis and understanding the unique properties of β-peptides provides a strategic advantage in the quest to create next-generation therapeutics and advanced biomaterials that can overcome the limitations of natural peptides. The continued exploration of this fascinating class of molecules promises to yield even more innovative solutions to pressing challenges in medicine and materials science.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Hook, D.F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • Papo, N., & Shai, Y. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(1), 8-12. [Link]

  • De Marco, M.L., et al. (2010). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Journal of the Royal Society Interface, 7(49), 1187-1198. [Link]

  • Bio-protocol. (2025). Peptide Synthesis. [Link]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Nielsen, T.E. (2015). β-Peptoid Foldamers at Last. Accounts of Chemical Research, 48(7), 1989-1997. [Link]

  • Martinek, T.A., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & Biodiversity, 1(5), 748-66. [Link]

  • ResearchGate. (2013). Why are peptides consisting of beta amino acids metabolically more stable?. [Link]

  • News-Medical. (2018). Beta Peptide Foldamers. [Link]

  • National Academy of Sciences. (n.d.). Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers. [Link]

  • Sadowsky, J.D., et al. (2011). Folding and function in α/β-peptides: Targets and therapeutic applications. Peptide Science, 96(5), 643-661. [Link]

  • Vass, E., et al. (2013). Foldameric α/β-Peptide Analogs of the β-Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity. Journal of the American Chemical Society, 135(42), 15862-15871. [Link]

  • ResearchGate. (2025). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. [Link]

  • Royal Society of Chemistry. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. [Link]

  • ResearchGate. (n.d.). Comparison of the extended conformations of an a-and a p-peptide: a) side view. [Link]

  • PubMed. (n.d.). Design and characterization of a model alpha beta peptide. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubMed. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. [Link]

  • Scilit. (n.d.). Syntheses and CD and NMR Investigations of β/α‐Chimeric Peptides, of a DPA‐β‐Decapeptide, and of a PEGylated β‐Heptapeptide. [Link]

  • PubMed Central. (n.d.). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. [Link]

  • Royal Society of Chemistry. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • SONAR. (n.d.). Can one derive the conformational preference of a beta-peptide from its CD spectrum?. [Link]

  • mediaTUM. (n.d.). NMR structural characterization of beta-amyloid peptides and their inhibitors. [Link]

  • Amphastar. (2025). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. [Link]

  • Scientific Research Publishing. (2014). Differences in Amino Acid Composition between α and β Structural Classes of Proteins. [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. [Link]

  • Pediaa.com. (2021). Difference Between Alpha and Beta Amino Acid. [Link]

  • Drug Target Review. (2025). Peptides in practice: what it takes to advance these therapies to clinic. [Link]

  • MDPI. (2025). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. [Link]

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Foundational

An In-depth Technical Guide to Fmoc-Protected N-Methyl Beta-Homoalanine Analogs

Introduction In the landscape of peptide-based drug discovery, the quest for enhanced therapeutic properties is perpetual. Modifications to the peptide backbone are a cornerstone of this endeavor, with N-methylation emer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of peptide-based drug discovery, the quest for enhanced therapeutic properties is perpetual. Modifications to the peptide backbone are a cornerstone of this endeavor, with N-methylation emerging as a particularly powerful strategy.[1][2] The introduction of a methyl group on the amide nitrogen can significantly improve a peptide's pharmacokinetic profile by increasing its stability against enzymatic degradation, enhancing cell permeability, and providing conformational control.[1][3] This guide focuses on a specific, yet crucial, class of building blocks for modified peptides: Fmoc-protected N-methyl beta-homoalanine analogs.

The incorporation of β-amino acids, such as β-homoalanine, into peptide sequences already imparts unique structural features, leading to the formation of novel secondary structures like helices and sheets. When combined with N-methylation, these analogs offer an expanded toolkit for medicinal chemists to fine-tune the biological activity and bioavailability of peptide drug candidates.[4] However, the synthesis of these specialized monomers presents unique challenges, primarily due to steric hindrance and altered reactivity.[5][6][7]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, purification, and characterization of Fmoc-protected N-methyl beta-homoalanine analogs, grounded in established chemical principles and field-proven methodologies.

The Strategic Advantage of N-Methylation in Beta-Peptides

The decision to incorporate an N-methylated beta-amino acid is driven by the desire to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[2][8]

Key benefits include:

  • Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, hindering the approach of proteases and preventing enzymatic cleavage of the adjacent peptide bond.[1]

  • Improved Membrane Permeability: By replacing the amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone. This lowers the desolvation penalty associated with transitioning from an aqueous environment to the lipid bilayer of cell membranes, thereby improving passive diffusion.[1]

  • Conformational Rigidity: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone. This can "lock" the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[1]

  • Increased Lipophilicity: The addition of a methyl group increases the overall hydrophobicity of the peptide, which can be advantageous for crossing biological barriers.[5]

When these advantages are combined with the unique structural properties of β-amino acids, the resulting peptides can adopt stable, predictable secondary structures that are resistant to degradation, making them excellent candidates for therapeutic development.

Synthesis of Fmoc-N-Methyl-β-Homoalanine Analogs: A Technical Deep Dive

The synthesis of Fmoc-N-methyl-β-homoalanine analogs is a multi-step process that requires careful consideration of protecting group strategy and reaction conditions to achieve high yield and purity. While commercially available options for some N-methylated amino acids exist, they can be limited and expensive, prompting the need for reliable in-house synthesis protocols.[9]

A Robust Solid-Phase Approach

A highly effective method for the synthesis of Fmoc-N-methyl-β-amino acids utilizes a solid-phase strategy, which offers advantages in terms of purification and handling of intermediates.[9] The following protocol is adapted from the Biron-Kessler method, which has proven to be a reliable route for N-methylation.[9]

Diagram of the Solid-Phase Synthesis Workflow

Synthesis_Workflow Resin 2-CTC Resin Fmoc_beta_Ala Fmoc-β-Ala-OH Loading Resin->Fmoc_beta_Ala Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_beta_Ala->Fmoc_Deprotection oNBS_Protection o-NBS Protection (o-NBS-Cl, Collidine) Fmoc_Deprotection->oNBS_Protection N_Methylation N-Methylation (Methylating Agent, DBU) oNBS_Protection->N_Methylation oNBS_Deprotection o-NBS Deprotection (Mercaptoethanol, DBU) N_Methylation->oNBS_Deprotection Fmoc_Reprotection Fmoc Reprotection (Fmoc-OSu, DIEA) oNBS_Deprotection->Fmoc_Reprotection Cleavage Cleavage from Resin (1% TFA in DCM) Fmoc_Reprotection->Cleavage Final_Product Fmoc-N-Me-β-Ala-OH Cleavage->Final_Product

Caption: Workflow for the solid-phase synthesis of Fmoc-N-Me-β-Ala-OH.

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Methyl-β-Alanine

This protocol details a reliable method for the synthesis of Fmoc-N-methyl-β-alanine using 2-chlorotrityl chloride (2-CTC) resin as a solid support.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-β-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • MilliQ water

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Add a solution of Fmoc-β-Ala-OH and DIEA in DCM to the resin and agitate for 2-4 hours. Cap any remaining active sites on the resin with a solution of methanol and DIEA in DCM.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • o-NBS Protection: Prepare a solution of o-NBS-Cl and collidine in NMP. Add this solution to the resin and agitate for 30-60 minutes. This step protects the amino group and acidifies the amide proton, facilitating the subsequent methylation.[9] Wash the resin with DMF and DCM.

  • N-Methylation: Swell the resin in DMF. Add a solution of the methylating agent (methyl iodide or dimethyl sulfate) and DBU in DMF. Agitate for 1-2 hours. The choice of methylating agent can influence the reaction efficiency and should be empirically determined.[9] Wash the resin with DMF and DCM.

  • o-NBS Deprotection: Prepare a solution of 2-mercaptoethanol and DBU in NMP. Treat the resin with this solution for 15-30 minutes to remove the o-NBS group.[9] Wash the resin thoroughly with DMF and DCM.

  • Fmoc Reprotection: Prepare a solution of Fmoc-OSu and DIEA in DCM. Add this solution to the resin and agitate for 1-2 hours to re-introduce the Fmoc protecting group. Wash the resin with DMF and DCM.

  • Cleavage from Resin: Treat the resin with a 1% solution of TFA in DCM for short intervals (e.g., 4 x 1 minute).[9] This mild cleavage condition is crucial to release the product from the 2-CTC resin without cleaving acid-labile side-chain protecting groups that may be present on other analogs.[9] The cleavage solution is drained into a flask containing MilliQ water to precipitate the product.

  • Work-up and Isolation: Evaporate the DCM from the cleavage mixture. Add acetonitrile to dissolve the precipitated product. The resulting solution can then be lyophilized to obtain the crude Fmoc-N-methyl-β-alanine.

Purification and Characterization

The crude product will likely contain small amounts of unmethylated starting material and other side products. Purification is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Typical HPLC Purification Parameters

ParameterValue
Column C18, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 254 nm and 280 nm

Characterization:

The identity and purity of the final product should be confirmed by:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure and confirm the presence of the N-methyl group. The N-methyl protons typically appear as a singlet around 2.8-3.0 ppm in the ¹H NMR spectrum.

Challenges and Considerations in Synthesis and Application

The synthesis and subsequent use of Fmoc-protected N-methyl beta-homoalanine analogs in peptide synthesis are not without challenges. A thorough understanding of these potential issues is critical for successful outcomes.

Key Challenges:

  • Steric Hindrance: The N-methyl group presents significant steric bulk, which can hinder coupling reactions during solid-phase peptide synthesis (SPPS).[5][6][7] This often leads to incomplete reactions and the formation of deletion sequences.[5]

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group reduces the nucleophilicity of the secondary amine, further slowing down the coupling kinetics.[5]

  • Epimerization: While less of a concern for β-homoalanine, the potential for racemization at the α-carbon of other N-methylated amino acids during synthesis and coupling must be carefully managed.[10]

  • Monitoring Coupling Reactions: The standard ninhydrin test for monitoring the completion of coupling reactions is not reliable for secondary amines like N-methylated residues. The bromophenol blue test is a recommended alternative.[6]

Strategies to Overcome Challenges:

  • Optimized Coupling Reagents: The use of highly efficient coupling reagents is essential. Uronium/aminium salts like HATU and HCTU, or phosphonium salts such as PyAOP and PyBOP, are often employed to overcome the low reactivity of N-methylated amino acids.[6]

  • Extended Reaction Times and Elevated Temperatures: Longer coupling times or the use of microwave-assisted peptide synthesis can help drive the reaction to completion.[5][6]

  • Careful Monitoring: Diligent monitoring of each coupling step is crucial to ensure complete incorporation and minimize the formation of side products.

Diagram of Challenges and Mitigation Strategies

Challenges_Mitigation cluster_challenges Challenges cluster_mitigation Mitigation Strategies Steric_Hindrance Steric Hindrance Powerful_Coupling_Reagents Use Powerful Coupling Reagents (HATU, HCTU, PyBOP) Steric_Hindrance->Powerful_Coupling_Reagents Overcome with Optimized_Conditions Optimize Reaction Conditions (Longer times, Microwave) Steric_Hindrance->Optimized_Conditions Address by Reduced_Nucleophilicity Reduced Nucleophilicity Reduced_Nucleophilicity->Powerful_Coupling_Reagents Compensate with Reduced_Nucleophilicity->Optimized_Conditions Address by Monitoring_Issues Monitoring Difficulty (Ninhydrin Test) Alternative_Monitoring Alternative Monitoring (Bromophenol Blue Test) Monitoring_Issues->Alternative_Monitoring Solve with

Caption: Key challenges in using N-methylated amino acids and their corresponding mitigation strategies.

Applications in Drug Discovery and Peptide Science

Fmoc-protected N-methyl beta-homoalanine analogs are valuable tools for the synthesis of peptidomimetics with enhanced drug-like properties. Their incorporation can lead to the development of:

  • Orally Bioavailable Peptides: By improving metabolic stability and membrane permeability, these analogs are crucial in the design of peptides that can be administered orally.[1][11]

  • Novel Peptide Scaffolds: The unique conformational constraints imposed by N-methylated β-amino acids can be used to create novel peptide architectures with specific biological activities.

  • Enzyme Inhibitors: The increased resistance to proteolysis makes peptides containing these analogs ideal candidates for the development of potent and long-lasting enzyme inhibitors.

  • Modulators of Protein-Protein Interactions: The ability to fine-tune the conformation and hydrophobicity of a peptide is critical for designing molecules that can effectively disrupt protein-protein interactions.

The strategic placement of N-methylated beta-homoalanine residues within a peptide sequence allows for a rational approach to modulating its properties, moving beyond simple trial-and-error and towards a more predictive design of therapeutic peptides.

Conclusion

Fmoc-protected N-methyl beta-homoalanine analogs represent a sophisticated class of building blocks that empower medicinal chemists and peptide scientists to address some of the most significant challenges in peptide drug development. While their synthesis and incorporation require specialized protocols and careful optimization, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic properties are substantial. This guide has provided a detailed overview of the synthesis, purification, characterization, and application of these valuable compounds, offering a solid foundation for researchers to leverage their unique properties in the pursuit of next-generation peptide therapeutics. The continued exploration and application of such modified amino acids will undoubtedly pave the way for new and effective treatments for a wide range of diseases.

References

  • LifeTein. (2025, September 25).
  • Benchchem. (n.d.).
  • PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
  • Benchchem. (n.d.).
  • PubMed. (2018, August 15).
  • Benchchem. (2025, November).
  • PubMed. (2023, December 15). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
  • (n.d.).
  • Semantic Scholar. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry.
  • MDPI. (2023, April 27). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides.

Sources

Exploratory

N-Fmoc-(S)-3-(methylamino)butanoic acid suppliers and purity standards

Strategic Sourcing, Purity Standards, and SPPS Integration Executive Summary N-Fmoc-(S)-3-(methylamino)butanoic acid (CAS: 882183-85-9) is a specialized -amino acid derivative used to introduce conformational constraints...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Purity Standards, and SPPS Integration

Executive Summary

N-Fmoc-(S)-3-(methylamino)butanoic acid (CAS: 882183-85-9) is a specialized


-amino acid derivative used to introduce conformational constraints and proteolytic resistance into peptide backbones. As an 

-methylated

-homoamino acid, it combines the flexibility of a

-peptide backbone with the steric rigidity of

-methylation. This modification is critical in the development of peptidomimetics designed to cross biological membranes or resist enzymatic degradation.

However, the synthesis and application of this building block present unique challenges:

  • Stereochemical Purity: The risk of racemization during synthesis and storage.

  • Coupling Difficulty: Steric hindrance of the

    
    -methyl group requires high-efficiency activation protocols.
    
  • Impurity Profile: Specific contaminants like unmethylated precursors can compromise library fidelity.

This guide provides a rigorous technical framework for sourcing, validating, and utilizing this reagent in high-stakes drug discovery environments.

Chemical Profile & Specifications

Identity:

  • IUPAC Name: (3S)-3-{amino}butanoic acid

  • Common Name: Fmoc-N(Me)-

    
    -Abu-OH; Fmoc-N-Me-
    
    
    
    -Ala(3-Me)-OH
  • CAS Number: 882183-85-9 (S-isomer); 1460306-60-8 (R-isomer)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 339.39 g/mol

Physicochemical Properties:

Property Specification Note
Appearance White to off-white powder Hygroscopic; store desiccated at +2°C to +8°C.
Solubility Soluble in DMF, DMSO, NMP 0.5 M solutions are standard for SPPS.
Chirality (S)-Enantiomer Derived from L-Aspartic acid or via asymmetric synthesis.

| Protecting Group | Fmoc (Base labile) | Removed by 20% Piperidine in DMF. |

Synthesis Routes & Impurity Landscape

Understanding the synthesis of this molecule is the only way to predict its impurity profile. Two primary routes are commercially utilized:

  • Route A: Reductive Amination of

    
    -Keto Esters (Most Common) 
    
    • Mechanism:[2][3][4][5] Reaction of acetoacetate derivatives with methylamine, followed by reduction and Fmoc protection.

    • Risk:[3] Incomplete methylation leads to Fmoc-3-aminobutanoic acid (Unmethylated Impurity) . This is the most critical impurity as it couples faster than the desired

      
      -methylated product, enriching itself in the final peptide.
      
  • Route B:

    
    -Methylation via o-NBS (Biron-Kessler Method) 
    
    • Mechanism:[2][3][4][5] Protection of Fmoc-

      
      -Abu-OH with o-nitrobenzenesulfonyl chloride, methylation with dimethyl sulfate, removal of o-NBS, and Fmoc reprotection.
      
    • Risk:[3] Residual sulfonamides or incomplete removal of the o-NBS group.

Critical Impurity Table
Impurity TypeOriginAnalytical DetectionAcceptance Criteria
Unmethylated Analog Incomplete methylationHPLC / LC-MS< 0.5% (Strict)
(R)-Enantiomer Racemization during synthesisChiral HPLC< 1.0% ee
Fmoc-

-Ala-OH
Fmoc-OSu rearrangement (Lossen)HPLC< 0.2%
Dipeptide Dimers Self-coupling during storageLC-MS (Mw ~660)< 0.5%
Supplier Landscape & Vetting Strategy

Suppliers for this niche building block fall into two categories: Catalog Vendors (immediate stock, variable batch consistency) and Custom Synthesis Houses (high consistency, longer lead time).

Tier 1: Validated Catalog Suppliers

  • BLD Pharm: Reliable stock for gram-scale; good for initial screening.

  • Creative Peptides: Specializes in modified amino acids; often provides detailed QC data.

  • Advanced ChemBlocks: Source for diverse chiral building blocks.

Tier 2: Bulk/Custom (For GMP/Scale-up)

  • Bachem / Iris Biotech: While they may not list this specific CAS as a standard stock item, they possess the validated infrastructure to synthesize it with high enantiomeric excess (ee) for clinical candidates.

Supplier Vetting Workflow

The following decision logic ensures you select the right grade for your development stage.

SupplierVetting Start Need N-Fmoc-(S)-3-(methylamino)butanoic acid ScaleCheck Scale Requirement? Start->ScaleCheck Research Research (< 5g) ScaleCheck->Research Small Scale Dev Development (> 100g) ScaleCheck->Dev Large Scale VendorSearch Search Tier 1 Vendors (BLD, Creative, etc.) Research->VendorSearch CustomReq Request Custom Quote (Bachem, Iris, WuXi) Dev->CustomReq CofA_Check Analyze CofA Check for 'Chiral Purity' VendorSearch->CofA_Check CustomReq->CofA_Check ChiralData Chiral Data Present? CofA_Check->ChiralData Order Place Order & Internal QC ChiralData->Order Yes (>98% ee) Reject Reject / Request Data ChiralData->Reject No / Unclear Reject->VendorSearch Next Vendor

Figure 1: Strategic sourcing workflow for N-methylated beta-amino acids. Prioritize chiral data over price.

Quality Control Protocols

Do not rely solely on the supplier's Certificate of Analysis (CofA). The hygroscopic nature of


-methyl amino acids can lead to hydrolysis of the Fmoc group during transport.
Protocol A: Chiral Purity (Enantiomeric Excess)

Standard C18 columns cannot distinguish the (S) and (R) enantiomers.

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 254 nm (Fmoc chromophore).

  • Standard: Inject a racemic mixture (if available) to establish separation, then the sample.

Protocol B: Chemical Purity & Identity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA) over 15 mins.

  • Key Check: Look for a small peak at (M-14) relative to the main peak. This corresponds to the unmethylated impurity (Mass 325 vs 339).

  • NMR Validation:

    
    -NMR in DMSO-
    
    
    
    . Verify the
    
    
    -methyl singlet integrates to 3H around 2.7–2.9 ppm. Note that rotamers (cis/trans isomers of the amide bond) often cause peak doubling in NMR for
    
    
    -methyl amino acids. Do not confuse rotamers with impurities.
Application Note: SPPS Handling

Integrating N-Fmoc-(S)-3-(methylamino)butanoic acid into Solid Phase Peptide Synthesis (SPPS) requires modified protocols due to steric hindrance.

1. Solubilization

-methyl amino acids can aggregate.
  • Solvent: pure DMF or NMP.

  • Concentration: 0.2 M to 0.5 M.

  • Additives: If solubility is poor, add 10% Trifluoroethanol (TFE) or use PolarClean as a green alternative.

2. Coupling Activation (The "Difficult" Step)

The secondary amine is a poor nucleophile, and the incoming amino acid is hindered.

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. HBTU/TBTU are often insufficient.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq Base.

  • Double Coupling: Highly recommended. Perform the coupling twice for 1 hour each.

3. Monitoring

Standard Kaiser Test (Ninhydrin) will FAIL. It detects primary amines (blue). It does not react with secondary amines (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-methyl).
  • Use: Chloranil Test (Acetaldehyde/Chloranil).

    • Positive (Free secondary amine): Dark Blue/Green beads.

    • Negative (Coupled): Colorless/Yellow beads.

SPPS Cycle Diagram

SPPS_Cycle Resin Resin-Peptide-NH-Fmoc Deprotect Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling (HATU / HOAt / DIEA) 2 x 1 hr Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Check Chloranil Test Wash2->Check Next Next Cycle Check->Next Yellow (Pass) Recouple Re-Couple (Change Solvent/Temp) Check->Recouple Blue (Fail) Recouple->Wash1

Figure 2: Optimized SPPS cycle for N-methylated residues. Note the use of Chloranil testing instead of Kaiser.

References
  • Biron, E., & Kessler, H. (2005). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][7][8][9] Chemical Reviews. Link

  • Teixidó, M., et al. (2005).[9] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Science. Link

  • PubChem. (2025).[10] "N-Fmoc-(S)-3-(methylamino)butanoic acid Compound Summary." National Library of Medicine.[11] Link

  • Merck Millipore (Novabiochem). (2020). "Impurities in Fmoc-amino acids." Technical Bulletin. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating N-Fmoc-(S)-3-(methylamino)butanoic Acid in SPPS

This guide outlines the protocol for incorporating N-Fmoc-(S)-3-(methylamino)butanoic acid into bioactive peptides. This residue is a non-canonical, -methylated -amino acid (specifically an -methyl- -aminobutyric acid de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for incorporating N-Fmoc-(S)-3-(methylamino)butanoic acid into bioactive peptides. This residue is a non-canonical,


-methylated 

-amino acid (specifically an

-methyl-

-aminobutyric acid derivative). Its incorporation introduces significant steric constraints and proteolytic resistance, making it a powerful tool in peptidomimetic drug design.

-Methylated 

-Amino Acids

Executive Summary

The incorporation of N-Fmoc-(S)-3-(methylamino)butanoic acid represents a strategic modification to enhance the pharmacokinetic profile of bioactive peptides. By combining the metabolic stability of


-amino acids with the conformational rigidity of 

-methylation, this residue acts as a "molecular shield" against proteolysis and can lock peptides into bioactive conformations (e.g., turns or helices).[1]

However, this modification introduces significant synthetic hurdles.[1][2] The


-methyl group creates steric hindrance and lowers the nucleophilicity of the amine, making the subsequent coupling step (acylation of the secondary amine) the critical failure point in Solid-Phase Peptide Synthesis (SPPS). This guide provides a validated protocol to overcome these barriers.

Chemical Profile & Strategic Rationale

The Molecule[2]
  • Systematic Name:

    
    -Fmoc-(S)-3-(methylamino)butanoic acid
    
  • Structural Class:

    
    -methylated 
    
    
    
    -amino acid.
  • Key Features:

    • 
      -Backbone:  Adds an extra methylene group (
      
      
      
      ) compared to
      
      
      -amino acids, altering hydrogen bonding patterns.
    • 
      -Methylation:  Removes a hydrogen bond donor (NH 
      
      
      
      N-Me), increasing lipophilicity and membrane permeability.
    • Steric Bulk: The combination of the

      
      -methyl side chain and the 
      
      
      
      -methyl group creates a congested reaction center.
Mechanism of Action in Drug Design
  • Proteolytic Resistance: The non-canonical backbone is unrecognized by standard proteases (e.g., chymotrypsin, pepsin). The

    
    -methyl group physically blocks enzyme access to the scissile bond.
    
  • Conformational Control:

    
    -methylation lowers the energy barrier for cis/trans isomerization, often favoring the cis-amide conformer, which is essential for inducing specific turn structures (e.g., 
    
    
    
    -turns) in foldamers.

Critical Synthetic Challenges

ChallengeCauseConsequenceSolution
"Coupling To" Difficulty The secondary amine of the resin-bound

-Me residue is sterically hindered and less nucleophilic.
Incomplete coupling of the next amino acid (deletion sequences).Use high-efficiency reagents (HATU/HOAt, PyAOP) and elevated temperature.
"Coupling Of" Difficulty Steric bulk of the incoming Fmoc-

-Me-AA-OH.
Slow reaction kinetics.Extended coupling times; double coupling.
Detection Failure Secondary amines do not react with Ninhydrin.False negatives (Kaiser test remains yellow even if deprotected).Use Chloranil or Bromophenol Blue tests.
Fmoc Deprotection Aggregation of hydrophobic

-methyl segments.
Incomplete Fmoc removal.Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection cocktail.

Validated Experimental Protocol

Materials & Reagents[3][4]
  • Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (2-CTC) (for acids). Note: 2-CTC is preferred to prevent diketopiperazine (DKP) formation if the N-Me residue is at the C-terminus.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine), anhydrous.

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.

Workflow Visualization

The following diagram illustrates the modified SPPS cycle required for this specific residue.

SPPS_Protocol Start Resin-Bound Peptide (Fmoc-Protected) Deprotect 1. Fmoc Deprotection (20% Piperidine + 0.1M DBU) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is Next Residue N-Methylated? Wash1->Decision Standard_Coup Standard Coupling (HBTU/DIPEA) Decision->Standard_Coup No (Primary Amine) Difficult_Coup DIFFICULT COUPLING (Acylation of Secondary Amine) Decision->Difficult_Coup Yes (Secondary Amine) Check QC: Chloranil Test Standard_Coup->Check Difficult_Coup->Check Reagents Reagents: 4 eq. Incoming AA 4 eq. HATU 4 eq. HOAt 8 eq. DIPEA Reagents->Difficult_Coup Repeat Double Couple if Positive Check->Repeat Positive (Blue/Green) Finish Elongated Peptide Check->Finish Negative (No Free Amine) Repeat->Difficult_Coup

Figure 1: Modified SPPS workflow emphasizing the critical "Difficult Coupling" step for N-methylated residues.

Step-by-Step Procedure
Phase A: Coupling the N-Fmoc-(S)-3-(methylamino)butanoic acid (The "Coupling Of")

This step attaches the N-methylated residue to the growing chain.

  • Activation: Dissolve 4.0 equivalents (eq) of N-Fmoc-(S)-3-(methylamino)butanoic acid and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Activate for 1–2 minutes (do not over-activate to avoid racemization).

  • Coupling: Add the activated solution to the resin.[3]

  • Reaction: Agitate for 2 hours at room temperature.

  • Monitoring: Perform a standard Kaiser test. If positive (blue), recouple using fresh reagents.

Phase B: Fmoc Deprotection
  • Reagent: Prepare 20% Piperidine + 0.1 M DBU in DMF. The DBU helps prevent aggregation common with N-methylated peptides.

  • Reaction: Treat resin for 5 min, wash, then treat for 15 min.

  • Wash: Wash thoroughly with DMF (5x) and DCM (3x).

Phase C: Coupling the NEXT Amino Acid (The "Coupling To")

CRITICAL STEP: You are now coupling onto a sterically hindered secondary amine. Standard HBTU/HCTU protocols will fail.

  • Reagent Selection: Use HATU combined with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is crucial for catalyzing the acylation of hindered amines.

  • Stoichiometry:

    • Incoming Fmoc-AA-OH: 5.0 eq

    • HATU: 5.0 eq[4]

    • HOAt: 5.0 eq

    • DIPEA: 10.0 eq

  • Procedure:

    • Dissolve AA, HATU, and HOAt in DMF.[4] Add DIPEA.

    • Add to resin immediately.

    • Double Coupling is Mandatory: React for 2 hours. Drain. Repeat the coupling with fresh reagents for another 2 hours or overnight.

  • Verification (Chloranil Test):

    • Do NOT use the Kaiser test (Ninhydrin); it does not react with secondary amines.

    • Use the Chloranil Test : Add 2% acetaldehyde in DMF and 2% chloranil in DMF to a few resin beads.

    • Result: Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless/Amber = Complete coupling.

Characterization & Quality Control

Upon cleavage (typically 95% TFA, 2.5% TIS, 2.5%


), analyze the crude peptide via RP-HPLC and ESI-MS.

Expected Observations:

  • Rotamers in HPLC: N-methylated peptides often exist as slowly interconverting cis/trans isomers. You may see split peaks or broad peaks in the HPLC chromatogram.

    • Validation: Run the HPLC at elevated temperature (50–60°C). If the peaks coalesce into a single sharp peak, they are rotamers, not impurities.

  • Mass Shift: Ensure the mass spectrum reflects the +14 Da shift (methyl group) and the specific mass of the butanoic acid backbone.

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[5] Journal of Peptide Research, 65(2), 153-166.[5]

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219.

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331–1342.

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • Merck Millipore. "N-Methylated Amino Acids for Preparing Peptides with Enhanced Proteolytic Stability."

For further technical assistance, contact the Peptide Synthesis Core Facility.

Sources

Application

Microwave-Assisted Synthesis of N-Methyl Beta-Amino Acids: High-Throughput Protocols for Drug Discovery

Executive Summary N-Methyl beta-amino acids are critical pharmacophores in modern drug design, offering enhanced proteolytic stability and conformational constraints compared to their alpha-amino acid counterparts. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl beta-amino acids are critical pharmacophores in modern drug design, offering enhanced proteolytic stability and conformational constraints compared to their alpha-amino acid counterparts. However, their synthesis via conventional thermal methods is often plagued by slow reaction kinetics (requiring days of reflux), steric hindrance at the secondary nitrogen, and competitive polymerization of acrylate precursors.

This guide details validated microwave-assisted protocols that reduce reaction times from days to minutes while improving yield and purity. We focus on two primary synthetic pathways:

  • Aza-Michael Addition: The most direct route for constructing the beta-backbone from simple acrylates.

  • Arndt-Eistert Homologation: The preferred route for converting chiral alpha-amino acids into their beta-homologues with retention of stereochemistry.[1]

Strategic Route Selection

Before beginning, select the optimal pathway based on your starting materials and stereochemical requirements.

RouteSelection Start Starting Material Availability Acrylate Alpha,Beta-Unsaturated Ester (e.g., Methyl Crotonate) Start->Acrylate De Novo Synthesis AlphaAA Chiral Alpha-Amino Acid (e.g., N-Me-Phe) Start->AlphaAA Chiral Pool Homologation MethodA METHOD A: Aza-Michael Addition Acrylate->MethodA MW Irradiation (130-150°C) MethodB METHOD B: Arndt-Eistert Homologation AlphaAA->MethodB Diazoketone Formation + MW Wolff Rearrangement ResultA Racemic or Diastereomeric Mixture (Requires Resolution) MethodA->ResultA ResultB Enantiopure Beta-Amino Acid (Retention of Configuration) MethodB->ResultB

Figure 1: Decision tree for selecting the synthesis pathway. Method A is preferred for rapid library generation; Method B is essential for stereodefined targets.

Method A: Microwave-Assisted Aza-Michael Addition

This method utilizes the dielectric heating of polar solvents (or the reagents themselves) to overcome the activation energy barrier of adding a sterically hindered N-methyl amine to an electron-deficient alkene.

Mechanistic Insight

The reaction involves the nucleophilic attack of the secondary amine (N-methyl amine) onto the


-carbon of the 

-unsaturated ester. Conventional heating often fails because the N-methyl group introduces steric bulk, and prolonged heating leads to polymerization of the acrylate. Microwave irradiation provides rapid, uniform heating that favors the 1,4-addition over polymerization pathways.
Experimental Protocol

Reagents:

  • Methyl crotonate (or substituted acrylate) [1.0 equiv]

  • N-Methylbenzylamine (or target N-methyl amine) [1.2 - 1.5 equiv]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Solvent-free conditions are possible but require careful temperature monitoring.

Equipment:

  • Single-mode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator).

  • 10 mL or 35 mL pressure-rated glass vial with crimp cap/septum.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve Methyl crotonate (1.0 mmol) and N-Methylbenzylamine (1.5 mmol) in MeOH (2 mL).

  • Sealing: Add a magnetic stir bar. Cap the vial and crimp effectively to withstand pressures up to 15-20 bar.

  • Irradiation: Program the microwave with the following parameters:

    • Temperature: 150 °C

    • Ramp Time: 2-5 min

    • Hold Time: 30 - 60 min (substrate dependent; see Table 1)

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Work-up: Cool the vessel to room temperature using compressed air (built-in feature). Concentrate the mixture in vacuo.

  • Purification: The residue is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Optimization & Data Comparison

The following table highlights the efficiency of MW irradiation versus conventional thermal reflux for the addition of N-methylbenzylamine to methyl crotonate.

ParameterConventional Thermal RefluxMicrowave Irradiation
Temperature 65 °C (Oil Bath)150 °C (Internal)
Time 5 - 9 Days30 - 60 Minutes
Yield 45 - 73%83 - 98%
Purity (Crude) Low (Polymer byproducts)High (>95%)
Energy Efficiency Low (Continuous heating)High (Targeted dielectric heating)

Data sourced and synthesized from standard optimization studies [1, 2].

Method B: Microwave-Assisted Arndt-Eistert Homologation

For targets requiring high enantiomeric purity (e.g., peptidomimetics), the homologation of N-protected alpha-amino acids is the gold standard. The microwave step specifically accelerates the Wolff Rearrangement , which is the rate-determining and most hazardous step when done thermally.

Reaction Workflow[2][3][4][5]

WolffRearrangement Start N-Fmoc-N-Me-Alpha-AA Step1 Mixed Anhydride Formation Start->Step1 iBuOCOCl NMM Diazo Alpha-Diazoketone (Intermediate) Step1->Diazo CH2N2 MW_Step MW Wolff Rearrangement (120°C, 60 sec) Diazo->MW_Step hv or Heat Ketene Ketene Intermediate MW_Step->Ketene -N2 Product N-Fmoc-N-Me-Beta-AA Ketene->Product + H2O/Ag+

Figure 2: Pathway for the homologation of alpha-amino acids. The red node indicates the critical microwave-accelerated step.

Experimental Protocol

Pre-requisite: Synthesize the


-diazoketone from the corresponding N-Fmoc-N-methyl-

-amino acid using isobutyl chloroformate and diazomethane (Caution: Diazomethane is explosive; use proper safety shielding and dedicated glassware).

Microwave Wolff Rearrangement Step:

Reagents:

  • 
    -Diazoketone substrate [1.0 mmol]
    
  • Silver Benzoate (Catalyst) [0.1 equiv]

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Procedure:

  • Setup: Dissolve the diazoketone in 1,4-dioxane/water in a microwave vial. Add the silver benzoate catalyst.

  • Irradiation:

    • Power: 300 W (Dynamic mode)

    • Temperature: 120 - 130 °C

    • Time: 60 seconds - 3 minutes

  • Work-up: Filter the reaction mixture through Celite to remove silver salts. Acidify the filtrate with 1N HCl and extract with Ethyl Acetate.

  • Result: This process typically yields the N-Fmoc-N-methyl-

    
    -amino acid with >90% retention of configuration [3, 4].
    

Critical Troubleshooting & Safety

Pressure Management (Aza-Michael)
  • Risk: Low-boiling amines (e.g., methylamine, bp -6°C) generate immense pressure.

  • Solution: Use N-methylbenzylamine (liquid) as a surrogate if possible, then debenzylate via hydrogenation. If using volatile amines, ensure the microwave vessel is rated for 30 bar and use a small headspace.

Stereochemical Integrity (Homologation)
  • Risk: Epimerization can occur during the formation of the mixed anhydride prior to diazoketone formation.

  • Control: Keep the anhydride formation step strictly at -15°C. The microwave Wolff rearrangement itself is stereoconservative.

Polymerization
  • Risk: Acrylates polymerize at high temperatures.

  • Control: Add a radical inhibitor (e.g., Hydroquinone, 1-2 mg) to the Aza-Michael reaction mixture if yields drop below 70%.

References

  • Microwave-Assisted Michael Addition of Amines: Title: Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Comparison of Thermal vs. Microwave Protocols: Title: Microwave-Assisted Organic Synthesis: A Review of the Michael Addition. Source: MDPI / Molecules. URL:[Link]

  • Microwave Wolff Rearrangement: Title: Microwave assisted Wolff rearrangement: A facile method for the synthesis of Fmoc-beta-amino acids. Source: Core.ac.uk / Indian Institute of Science. URL:[Link]

  • Homologation of Alpha to Beta Amino Acids: Title: Homologation of Alpha-Amino Acids to Beta-Amino Acids via a Modified Arndt-Eistert Synthesis.[2] Source: Illinois Wesleyan University.[2] URL:[Link]

Sources

Method

Application Note: Optimizing Incorporation of N-Fmoc-(S)-3-(methylamino)butanoic acid in SPPS

-Amino Acids Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] The incorporation of N-Fmoc-(S)-3-(methylamino)butanoic acid (an N-methylated -amino acid) presents a dual challenge in Solid Phase Pep...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The incorporation of N-Fmoc-(S)-3-(methylamino)butanoic acid (an N-methylated


-amino acid) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):
  • 
    -Amino Acid Kinetics:  The additional methylene group (
    
    
    
    -position) introduces rotational degrees of freedom that can slow down acylation kinetics compared to
    
    
    -amino acids.
  • N-Methyl Steric Hindrance: The

    
    -methyl group drastically reduces the nucleophilicity of the amine for the subsequent coupling step and introduces significant steric clash during the activation of the residue itself.
    

This guide provides a comparative analysis of manual vs. automated protocols, specifically engineered to overcome the high failure rates (deletion sequences and diketopiperazine formation) associated with this building block.

Pre-Synthesis Decision Matrix

Before initiating synthesis, select the workflow based on sequence position and available instrumentation.

DecisionMatrix Start Sequence Analysis: N-Fmoc-(S)-3-(methylamino)butanoic acid Position Is the residue at the N-terminus or C-terminus? Start->Position NextResidue Is the NEXT residue (n+1) bulky? (e.g., Pro, N-Me) Position->NextResidue Internal/N-term Manual RECOMMENDATION: Manual Coupling (Max Control) Position->Manual C-term (Loading) Scale Scale > 0.5 mmol? NextResidue->Scale No NextResidue->Manual Yes (Difficult) Scale->Manual Yes (Cost/Risk) Auto RECOMMENDATION: Automated Microwave (Max Efficiency) Scale->Auto No (<0.25 mmol)

Figure 1: Decision tree for selecting coupling methodology. Manual synthesis is preferred for difficult downstream couplings to allow for colorimetric monitoring.

Critical Mechanistic Insight: The DKP Trap

When N-methylated


-amino acids are deprotected, they are highly prone to Diketopiperazine (DKP) formation . The secondary amine can back-bite onto the carbonyl of the preceding residue, cleaving the dipeptide from the resin.

Prevention Strategy:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker inhibits DKP formation.

  • Fmoc Deprotection: Use "fast" deprotection cycles (e.g., 20% Piperidine/DMF for 2 x 3 min) and wash immediately. Avoid prolonged exposure to base.

Comparative Protocols

A. Manual Coupling Protocol (High Control)

Best for: Difficult sequences, precious building blocks, or when the subsequent residue is also hindered.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial additive for N-Me residues.

  • Solvent: DMF (N,N-Dimethylformamide)[1][2]

Step-by-Step Procedure:

  • Activation (Pre-activation is risky, do in situ):

    • Dissolve 3.0 eq. of N-Fmoc-(S)-3-(methylamino)butanoic acid in minimal DMF.

    • Add 2.9 eq. HATU and 3.0 eq. HOAt.

    • Add 6.0 eq. DIPEA (Diisopropylethylamine).[3]

    • Note: Mix for only 30-60 seconds before adding to resin to minimize epimerization.

  • Coupling:

    • Add mixture to the resin.[4][3][5][6]

    • Agitate (nitrogen bubbling or shaker) for 2 hours at Room Temperature.

    • Drain and Wash: DMF (3x).[5]

  • Mandatory Monitoring (The Chloranil Test):

    • Do NOT use the Kaiser Test (Ninhydrin). It yields false negatives for secondary amines.[7]

    • Protocol: Transfer a few beads to a small tube. Add 2 drops of 2% Acetaldehyde in DMF + 2 drops of 2% Chloranil in DMF. Wait 5 mins.

    • Result: Dark Blue/Green beads = Incomplete coupling (Secondary amine present). Colorless/Yellow = Complete.[7]

  • Re-Coupling (If Blue):

    • Repeat coupling with PyAOP (Phosphonium salt) instead of HATU for the second pass. PyAOP is superior for N-methylated acceptors.

B. Automated Microwave Protocol (High Throughput)

Best for: Long peptides, standard sequences, rapid synthesis.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[8][2][9]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) – Preferred over DMF for microwave stability.[1]

Step-by-Step Procedure:

  • Instrument Setup:

    • Temperature: Set microwave coupling temperature to 75°C . (Note: If Cys/His are present later in the chain, reduce those specific steps to 50°C, but the N-Me residue requires high energy).

    • Power: 30W (variable/dynamic).

  • Coupling Cycle:

    • Step 1: Dispense 5.0 eq. Amino Acid + 5.0 eq.[3] Oxyma + 10.0 eq. DIC.

    • Step 2: Irradiate at 75°C for 5 minutes .

    • Step 3: Drain and Wash.[5]

    • Step 4 (Double Couple): Repeat Steps 1-3 automatically.

  • Capping (Automated):

    • Perform an acetylation step (Ac2O/DIPEA) after the double coupling to terminate any unreacted chains, preventing deletion sequences.

Data Analysis: Manual vs. Automated

FeatureManual (HATU/HOAt)Automated MW (DIC/Oxyma)
Coupling Efficiency >98% (with monitoring)95-99% (sequence dependent)
Racemization Risk Low (Room Temp)Moderate (High Temp - 75°C)
DKP Formation Low (Controlled deprotection)Moderate (Fast cycles may mask DKP)
Solvent Consumption LowHigh
Monitoring Chloranil Test (Reliable) UV Monitoring (Often inaccurate for N-Me)
Throughput 4 hours/residue15 min/residue

Troubleshooting "The Next Step"

The most common failure is not the coupling of the N-Me residue, but the coupling of the next amino acid onto the N-methylated amine.

Mechanism of Failure: The N-methyl group creates a "protective" steric umbrella over the nucleophilic amine.

StericClash cluster_mechanism Steric Hindrance at N-Terminus Resin Peptide-Resin Amine Secondary Amine (Nucleophile) Resin->Amine NMe N-Methyl Group (Steric Block) Amine->NMe Attached Incoming Incoming Fmoc-AA-OH (Activated Ester) Incoming->Amine Blocked Access

Figure 2: Schematic of steric hindrance preventing acylation of the secondary amine.

Solution for the "Next" Coupling:

  • Switch Reagents: Use PyAOP or PyBroP (Phosphonium salts) + HOAt.[10] These are more reactive towards secondary amines than uronium salts (HATU).

  • Extended Time: Increase coupling time to 4–12 hours (Manual) or use "Double Coupling" at 75°C (Microwave).

  • Solvent Magic: Use a solvent mixture of DCM:DMF (1:1) . The DCM helps swell the resin and solubilize the hydrophobic N-Me region better than pure DMF.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005).[3] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.[3] Link

  • Biron, E., & Kessler, H. (2005).[11] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[12][11] The Journal of Organic Chemistry, 70(13), 5183–5189. Link

  • Vojkovsky, T. (1995).[13] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (Source for Chloranil Test protocols). Link

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. (Comparison of HATU vs PyAOP). Link

Sources

Application

Application Note: Optimized Coupling Strategies for N-Methyl Beta-Amino Acids

Executive Summary The coupling of N-methyl beta-amino acids represents a "perfect storm" of synthetic difficulty.[1] These substrates combine the inherent low nucleophilicity of beta-amines (due to the extra methylene gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of N-methyl beta-amino acids represents a "perfect storm" of synthetic difficulty.[1] These substrates combine the inherent low nucleophilicity of beta-amines (due to the extra methylene group) with the severe steric hindrance of N-methylation. While HATU is the industry standard for difficult couplings, it presents a critical failure mode in this specific context: guanidinylation .

This Application Note provides a technical breakdown of why PyAOP is the superior reagent for N-methyl beta-amino acid coupling. We provide optimized protocols to eliminate chain-termination side reactions and maximize yield.

Scientific Foundation: The Steric-Electronic Challenge

To select the correct reagent, one must understand the failure mechanism.

The Substrate Problem
  • Beta-Amino Effect: Unlike alpha-amino acids, beta-amino acids have a lower local concentration of the amine relative to the carboxyl during activation/cyclization and reduced nucleophilicity due to flexible backbone conformations.[1]

  • N-Methylation: The methyl group adds significant steric bulk, retarding the approach of the amine to the activated ester.

  • Result: The coupling reaction rate (

    
    ) drops precipitously.[1]
    
The Reagent Comparison: HATU vs. PyAOP

Both reagents rely on the HOAt (7-azabenzotriazole) leaving group.[1] The pyridine nitrogen in HOAt provides a "neighboring group effect" (general base catalysis) that accelerates coupling by ~10-100x compared to HOBt.[1]

However, the cationic core differs, leading to divergent outcomes in slow reactions.

HATU (Uronium/Guanidinium Salt) [2]
  • Structure: Carbon-based core.[1]

  • Mechanism: Rapidly forms the O-At active ester.[1]

  • Failure Mode (Guanidinylation): If the amine is slow to react (as with N-methyl beta-AAs), the amine can attack the uronium carbon of the HATU reagent itself rather than the activated amino acid.

  • Consequence: The peptide chain is permanently capped with a guanidinium moiety.

PyAOP (Phosphonium Salt) [1]
  • Structure: Phosphorus-based core.[1][3][4]

  • Mechanism: Forms the O-At active ester via an acyloxyphosphonium intermediate.[1]

  • Advantage: Phosphorus does not act as an electrophilic trap for the amine in the same way the uronium carbon does. It maintains high reactivity without the risk of capping the growing chain during prolonged reaction times.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note the red "Dead End" path for HATU.

G Start Reagent + Carboxylic Acid ActiveEster O-At Activated Ester Start->ActiveEster Activation Product Desired Peptide Bond ActiveEster->Product Coupling (k_fast) HATU_Path HATU (Excess) SideProduct Guanidinylated Peptide (DEAD END) HATU_Path->SideProduct Amine N-Me-Beta-Amine (Slow Nucleophile) Amine->Product Attacks Ester Amine->SideProduct Attacks HATU directly (k_side > k_coupling)

Caption: Figure 1. Kinetic competition between peptide bond formation and guanidinylation.[1] With sterically hindered amines (N-Me-Beta), the direct attack on HATU (Red path) becomes competitively significant, terminating synthesis.[1]

Decision Matrix: When to Switch

FeatureHATUPyAOP
Primary Use Case Standard "Difficult" Couplings (e.g., Aib, Val-Val)Extremely Hindered / Slow Couplings (N-Me, Cyclization)
Leaving Group HOAt (High Reactivity)HOAt (High Reactivity)
Core Atom Carbon (Uronium)Phosphorus (Phosphonium)
Risk of Capping High (if reaction > 30 mins with free amine)Negligible
Stability High in solutionLower (Hydrolyzes faster in DMF)
Cost ModerateHigh
Recommendation Use for standard alpha-amino acids.[1]MANDATORY for N-methyl beta-amino acids.

Experimental Protocols

General Setup (SPPS)
  • Resin: Low loading (0.2 – 0.4 mmol/g) is crucial to reduce inter-chain aggregation.[1]

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for N-methylated sequences due to better swelling of the hydrophobic protected segments.[1]

  • Base: DIEA (Diisopropylethylamine).[1][4][5][6] Note: For extremely epimerization-prone residues (e.g., Cys, His), substitute with TMP (2,4,6-Trimethylpyridine/Collidine).[1]

Protocol A: The "Nuclear Option" (PyAOP)

Use this protocol for coupling TO an N-methyl beta-amino acid or coupling OF an N-methyl beta-amino acid.[1]

  • Preparation: Dissolve Fmoc-N-Me-Beta-AA-OH (3.0 eq) and PyAOP (3.0 eq) in dry NMP.

  • Pre-activation: Add DIEA (6.0 eq).[1] Shake for exactly 30 seconds .

    • Why? Phosphonium salts react instantly.[1] Long pre-activation risks hydrolysis.[1]

  • Coupling: Add the activated solution immediately to the resin-bound amine.

  • Incubation: Shake at room temperature for 2 to 4 hours .

    • Note: Because PyAOP does not guanidinylate, you can extend reaction times safely.[1]

  • Double Coupling (Recommended): Drain, wash with NMP, and repeat steps 1-4 with fresh reagents.[1]

  • Monitoring: Use the Chloranil Test (standard Kaiser test fails for secondary amines).[1]

    • Result: Dark blue/green beads = Incomplete.[1] Colorless = Complete.[1]

Protocol B: HATU (The "Careful" Method)

Use only if PyAOP is unavailable.[1] Strict stoichiometry is required to prevent capping.

  • Stoichiometry: Use a slight deficit of HATU relative to the Amino Acid.

    • Ratio: AA (3.0 eq) : HATU (2.9 eq ) : DIEA (6.0 eq).[1]

    • Why? This ensures no excess HATU floats free to react with the resin-bound amine.[1]

  • Pre-activation: Dissolve AA and HATU in NMP. Add DIEA. Shake for 1 minute .

  • Coupling: Add to resin.

  • Time Limit: Do not exceed 45 minutes.

    • Why? After 45 mins, the rate of guanidinylation overtakes the slowing rate of acylation.

  • Recouple: It is better to perform 3x 30-minute couplings than 1x 3-hour coupling with HATU.

Troubleshooting & QC

Deletion Sequences (Missing Residue)
  • Cause: Incomplete coupling due to steric bulk.[1][7]

  • Solution: Switch to PyAOP (Protocol A) and increase temperature to 50°C (microwave or conventional heating). Warning: Check Fmoc stability at high T.

"Mass + 99" Peak (Guanidinylation)[1]
  • Observation: LC-MS shows a peak corresponding to [M + 99 Da] or [M + 100 Da].

  • Cause: You used HATU with a slow amine, and the HATU capped the sequence.

  • Solution: You cannot salvage this batch. Discard and restart using Protocol A (PyAOP) .

Diketopiperazine (DKP) Formation[1][8]
  • Observation: Loss of the N-terminal dipeptide (especially if Proline or N-Me-AA is at the C-terminus of the pair).[1]

  • Solution: Use Trityl (Trt) protection for the backbone amides or use the 2-chlorotrityl chloride resin which allows cleavage under very mild conditions (1% TFA), minimizing DKP formation during workup.

Workflow Visualization

Workflow Start Start Coupling Step CheckAmine Is the Resin-Bound Amine Sterically Hindered? (e.g., N-Methyl, N-Me-Beta) Start->CheckAmine Standard Standard Coupling (HATU or HBTU) CheckAmine->Standard No (Primary Amine) Hindered Select Reagent Strategy CheckAmine->Hindered Yes (Secondary/Bulky) QC QC: Chloranil Test & LCMS Standard->QC PyAOP_Route Route A: PyAOP (Recommended) No Capping Risk Hindered->PyAOP_Route Best Practice HATU_Route Route B: HATU (Legacy) Requires Strict Control Hindered->HATU_Route Alternative Protocol_Py 1. Pre-activate 30s 2. Coupling 2-4 hrs 3. Double Couple PyAOP_Route->Protocol_Py Protocol_HA 1. Deficit HATU (0.9 eq vs AA) 2. Max time 45 mins 3. Triple Couple HATU_Route->Protocol_HA Protocol_Py->QC Protocol_HA->QC

Caption: Figure 2. Reagent selection workflow for N-methyl beta-amino acid coupling.

References

  • El-Faham, A., & Albericio, F. (2011).[1][8][9] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][9] [Link]

    • The authoritative review covering the mechanism of HATU vs PyAOP and the guanidinyl
  • Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205-208.[1] [Link][1]

    • Foundational paper establishing phosphonium salts as altern
  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][10] An efficient peptide coupling additive.[1][3][11][12] Journal of the American Chemical Society, 115(10), 4397-4398.[1] [Link]

    • Establishes the superiority of the HOAt leaving group used in both H
  • Albericio, F., et al. (1998).[1] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis.[1][7][10] Organic Letters (Contextual citation from general literature on PyAOP applications in hindered systems).

    • Validates PyAOP specifically for hindered amines where H

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling yields with N-methylated beta-amino acids

Technical Support Center: Troubleshooting N-Methylated -Amino Acid Coupling Ticket ID: #NME-BETA-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting N-Methylated


-Amino Acid Coupling 

Ticket ID: #NME-BETA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Low Yields & Deletions in N-Methyl


-Peptide Synthesis

User Guide Overview

Welcome to the Advanced Peptide Synthesis Support Center. You are likely accessing this guide because standard Fmoc-SPPS protocols (HBTU/DIC) have failed to couple an amino acid onto a resin-bound N-methylated


-amino acid, or you are struggling to couple the N-methylated residue itself.

This is not a standard synthesis failure. The combination of N-methylation (steric bulk + secondary amine nucleophile) and the


-backbone  (altered transition state kinetics) creates a "perfect storm" for synthetic difficulty. This guide prioritizes high-energy activation strategies and rigorous monitoring over standard protocols.

Module 1: Diagnostic Framework

Q: How do I definitively confirm the coupling failed? My Kaiser test is ambiguous.

A: Stop using the Kaiser test immediately for this step. The Kaiser test relies on the reaction of ninhydrin with primary amines.[1] N-methylated amino acids are secondary amines.[1][2] They will not produce the characteristic dark blue color, often leading to false negatives (interpreting a failed deprotection or unreacted amine as "coupled").

Recommended Diagnostic Protocol:

Test MethodSuitabilityObservationNotes
Chloranil Test High Dark Blue/Green beads = Free secondary amine.Specific for secondary amines.[1][3][4] Acetaldehyde/p-chloranil in DMF.
Bromophenol Blue MediumBlue = Basic amine present.Non-specific acid-base indicator. Wash resin thoroughly to remove DIPEA traces.
Mini-Cleavage (LC-MS) Gold Standard Quantitative mass peak analysis.Cleave 2-5 mg of resin with TFA/TIS/H2O for 30 min. Inject on LC-MS.

Module 2: The "Beta-Methyl" Kinetic Barrier

Q: Why is this specific coupling so difficult compared to standard amino acids?

A: You are fighting two distinct physical forces:

  • Electronic Deactivation: The N-methyl group converts the nucleophile from a primary amine to a secondary amine, which is inherently more sterically crowded, though often more basic. However, in the context of acylation, the nucleophilic attack is hindered.

  • 
    -Amino Acid Kinetics:  Unlike 
    
    
    
    -amino acids,
    
    
    -amino acids active esters are surprisingly stable but react slower. Research indicates that while
    
    
    -active esters hydrolyze or react quickly (1-3 hours),
    
    
    -amino acid active esters can remain stable for >18 hours without fully coupling due to the extra methylene group adding flexibility that disfavors the rigid transition state required for amide bond formation [1].

The Result: You need a reagent that generates a highly reactive species (Acid Fluoride or highly active ester) and you must extend reaction times significantly.

Module 3: Reagent Selection & Protocol Optimization

Q: HBTU and DIC failed. What is the escalation hierarchy for coupling reagents?

A: Follow this "Escalation Matrix" to select the correct activator. Do not waste time with carbodiimides (DIC/DCC) alone for these couplings.

Tier 1: The "Strong" Standard (HATU/HOAt)
  • Use Case: Moderate hindrance (e.g., N-Me-Ala).

  • Mechanism: The 7-aza nitrogen in HOAt participates in a neighboring group effect, accelerating the acylation of the secondary amine.

  • Protocol: 4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA in DMF/NMP.[5] Double couple for 2 hours.

Tier 2: Phosphonium Power (PyAOP)
  • Use Case: High hindrance (e.g., N-Me-

    
    -Val).[6]
    
  • Why: PyAOP (the pyridyl analog of PyBOP) avoids the formation of guanidinium by-products that can occur with uronium salts (HATU/HBTU) during slow reactions.

  • Protocol: 4 eq. AA, 4 eq.[5] PyAOP, 8 eq. DIPEA. Critical: Keep temp < 40°C to avoid epimerization.

Tier 3: The "Nuclear Option" (Acid Fluorides / TFFH / BTC)
  • Use Case: Total failure of Tier 1/2.

  • Mechanism: Converts the carboxylic acid into an Acid Fluoride .[7][8] This is the smallest, most electrophilic activating group possible, minimizing steric clash with the N-methyl group [2].

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTC (Bis(trichloromethyl)carbonate).

Protocol: High-Efficiency TFFH Coupling for N-Me- -AAs

Use this protocol when coupling ONTO a hindered N-methyl secondary amine.

  • Preparation:

    • Resin: 0.1 mmol scale (use low loading resin, ~0.2-0.4 mmol/g to reduce aggregation).

    • Solvent: Anhydrous DCM or NMP (DCM often works better for acid fluorides).

  • Activation (In-Situ):

    • Dissolve 5.0 eq of the incoming Fmoc-Amino Acid in minimal DCM.

    • Add 5.0 eq of TFFH .

    • Add 10.0 eq of DIPEA .

    • Note: Do not pre-activate for >2 mins. Add immediately to resin.

  • Coupling:

    • Add mixture to resin.[1][3][5]

    • Agitate for 2 hours (First Coupling).

    • Drain and wash with DCM (3x).

  • Second Coupling (Mandatory):

    • Repeat the activation and coupling steps.

    • Extend time to overnight (12-16h) if using

      
      -amino acids [1].
      
  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.

Module 4: The Silent Killer (Diketopiperazine Formation)

Q: I see the correct mass for my peptide, but it's missing the first two amino acids (M-2AA). What happened?

A: You likely triggered Diketopiperazine (DKP) formation . When you remove the Fmoc group from the amino acid attached to the N-methyl residue, the free amine can loop back and attack the carbonyl of the N-methyl residue. This cleaves the dipeptide off the resin as a cyclic byproduct [3].

Visual Mechanism of Failure:

DKP_Mechanism cluster_prevention Prevention Strategy Step1 Fmoc Removal (Free Amine Exposed) Step2 Conformational Twist (Cis-amide preference of N-Me) Step1->Step2 High Flexibility Step3 Nucleophilic Attack (Amine attacks Carbonyl) Step2->Step3 Steric Strain Step4 DKP Release (Dipeptide cleaves from resin) Step3->Step4 Cyclization Prev1 Bulky Trityl Linkers (CTC Resin) Prev2 Short Deprotection (No Piperidine)

Caption: Mechanism of DKP formation induced by N-methylation and prevention strategies.

The Fix:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl group sterically hinders the attack, preventing cyclization.

  • Deprotection Cocktail: Avoid 20% Piperidine. Use 0.1 M HOBt in 20% Piperidine/DMF (acid suppresses cyclization) or 5% Piperazine / 2% DBU for shorter bursts (3 x 3 min) [3].

Troubleshooting Logic Flow

Use this decision tree to navigate your next experiment.

Troubleshooting_Flow Start Low Yield / Deletion Check_Test Which Monitoring Test? Start->Check_Test Kaiser Kaiser Test Check_Test->Kaiser Used Chloranil Chloranil / LCMS Check_Test->Chloranil Used Kaiser_Action INVALID RESULT Switch to Chloranil/LCMS Kaiser->Kaiser_Action Result_Analysis Is Secondary Amine Free? Chloranil->Result_Analysis No No (Blocked) Result_Analysis->No Negative Test Yes Yes (Reactive) Result_Analysis->Yes Positive Test Deprotect_Issue Incomplete Fmoc Removal Increase Temp/Base Strength No->Deprotect_Issue Coupling_Issue Coupling Failure Yes->Coupling_Issue Reagent_Choice Select Reagent Coupling_Issue->Reagent_Choice HATU HATU/HOAt (Standard) Reagent_Choice->HATU First Attempt TFFH TFFH/Acid Fluoride (Difficult) Reagent_Choice->TFFH If HATU Fails Beta_Factor Is it Beta-AA? HATU->Beta_Factor TFFH->Beta_Factor Time_Ext Extend Reaction >12h Double Couple Beta_Factor->Time_Ext Yes

Caption: Step-by-step diagnostic logic for isolating N-methyl beta-amino acid synthetic failures.

References

  • Goldschmidt Gőz, V., et al. (2019).[9] "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances, 9, 31945-31953.

  • Carpino, L. A., et al. (1995).[10] "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[7][8] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Yang, Y., & Hansen, L. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 7(14), 12015–12020.

Sources

Optimization

Technical Support Center: Diketopiperazine (DKP) Formation in N-Methyl Peptide Synthesis

Core Concept & Mechanism What is the Diketopiperazine (DKP) side reaction? Diketopiperazine formation is a prevalent side reaction in Solid-Phase Peptide Synthesis (SPPS), particularly when synthesizing peptides containi...

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept & Mechanism

What is the Diketopiperazine (DKP) side reaction?

Diketopiperazine formation is a prevalent side reaction in Solid-Phase Peptide Synthesis (SPPS), particularly when synthesizing peptides containing N-methylated amino acids or Proline . It involves the premature cleavage of a dipeptide from the resin via an intramolecular cyclization.[1]

In standard SPPS, after the second amino acid is coupled and deprotected, the free N-terminal amine can "back-bite" and attack the C-terminal ester linkage anchoring the peptide to the resin. This releases the dipeptide as a cyclic 2,5-diketopiperazine, leaving a hydroxyl group on the resin and significantly reducing the yield of the target peptide.

Why are N-methyl peptides at high risk?

The peptide bond typically exists in a trans conformation to minimize steric clash. However, N-methylation (similar to Proline) lowers the energy barrier for cis/trans isomerization, significantly increasing the population of the cis-conformer .

  • Conformational Bias: The cis conformation brings the N-terminal amine into close proximity with the C-terminal ester carbonyl.

  • Steric Constraints: N-methyl groups restrict the flexibility of the peptide backbone, often locking it into a geometry that favors cyclization.

Visualizing the Mechanism

DKP_Mechanism Step1 1. Dipeptide-Resin (Fmoc-N(Me)AA-AA-Resin) Step2 2. Fmoc Removal (Free Secondary Amine) Step1->Step2 Piperidine/Base Step3 3. Cis-Conformer Formation (Favored by N-Methyl) Step2->Step3 Spontaneous Isomerization Step4 4. Nucleophilic Attack (Back-biting on Ester) Step3->Step4 Intramolecular Proximity Step5 5. DKP Release (Cyclic Dipeptide + Free Resin) Step4->Step5 Cleavage

Figure 1: The stepwise mechanism of DKP formation. The presence of N-methyl groups accelerates Step 3, making the sequence highly prone to Step 4.

Troubleshooting Guide

Issue 1: Significant Mass Loss After 2nd Residue

Symptom: LC-MS analysis of the crude cleavage shows the presence of the full-length peptide is minimal or absent, but the resin weight suggests peptide growth stopped early. Diagnosis: The peptide likely cleaved itself off the resin at the dipeptide stage due to DKP formation.[2] Solution:

  • Switch Resin: Move from Wang resin (benzyl ester) to 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl group sterically hinders the attack on the ester linkage.[3]

  • Use Dipeptides: Couple the first two amino acids as a pre-formed Fmoc-dipeptide-OH block. This bypasses the specific "free amine at dipeptide stage" risk entirely.

Issue 2: Low Yield with Proline or N-Me-Amino Acids

Symptom: Yields are consistently low (<20%) for sequences like H-N(Me)Leu-Phe-Resin or H-Pro-N(Me)Ala-Resin. Diagnosis: The combination of N-methylation and specific residues (like Proline) creates a "perfect storm" for cis conformation. Solution:

  • Optimize Deprotection: Standard 20% Piperidine promotes DKP.[2][4] Switch to 0.1 M HOBt in 20% Piperidine/DMF or use DBU/Piperidine cocktails which are faster, reducing the time the active amine sits exposed.

  • Shorten Contact Time: Perform Fmoc deprotection for 2 x 3 mins instead of 2 x 10 mins. Wash immediately and couple the next amino acid instantly.[5]

Issue 3: "Ghost" Peak in HPLC

Symptom: You see a large peak in the UV trace that doesn't match your peptide mass, or you see nothing because the DKP washed away during resin filtration. Diagnosis: DKPs are small, cyclic, and often non-polar. They may elute early or be lost in the waste during synthesis washes. Solution:

  • Analyze the Waste: If you suspect DKP, analyze the DMF washes after the 3rd amino acid coupling. If you find the cyclic dipeptide there, your resin is empty.

Experimental Protocols

Protocol A: DKP-Resistant Synthesis (Recommended)

Use this protocol for any sequence containing N-methyl amino acids at position 2 or 3.

Materials:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading < 0.8 mmol/g).

  • Coupling Reagent: DIC/Oxyma or HATU/DIEA.

  • Deprotection: 20% Piperidine + 0.1M HOBt in DMF.

Workflow:

  • Resin Loading:

    • Swell 2-CTC resin in dry DCM for 30 mins.

    • Dissolve Fmoc-AA1-OH (1.2 eq) and DIEA (4 eq) in DCM. Add to resin.[2][6][7]

    • Agitate for 2 hours.

    • Capping: Add Methanol (1 mL per gram resin) to the reaction mix and agitate for 20 mins to cap unreacted chlorides.

    • Wash: DCM (3x), DMF (3x).[2]

  • Elongation (Cycle 1 - The Critical Step):

    • Deprotection: Treat with 20% Piperidine/DMF for 2 x 5 mins . (Do not extend!).

    • Wash: DMF (5x) – Perform quickly.

    • Coupling AA2 (N-Methyl AA): Activate Fmoc-N(Me)AA-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq). Add immediately. Couple for 2 hours.

  • Elongation (Cycle 2 - The Danger Zone):

    • This is where DKP happens.[1][2][4][5][8][9][10][11][12] The N-terminal amine of AA2 attacks the AA1-Resin ester.

    • Deprotection: Treat with 20% Piperidine + 0.1M HOBt in DMF.

      • Why HOBt? It suppresses the basicity slightly and minimizes side reactions while maintaining deprotection efficiency.

    • Time: 2 x 3 minutes .

    • Coupling AA3: Activate Fmoc-AA3-OH immediately and add to resin. Do not let the resin sit in the deprotected state.

Protocol B: Comparison of Resin Susceptibility

Use this data to justify resin choice in your lab notebooks.

FeatureWang Resin2-Chlorotrityl (2-CTC) ResinTrityl Resin
Linkage Type Benzyl EsterTrityl Ester (Sterically Bulky)Trityl Ester
DKP Risk High (Unprotected ester carbonyl)Very Low (Steric bulk blocks attack)Low
Acid Sensitivity High (95% TFA required)Very High (1% TFA cleaves)High (1% TFA cleaves)
Best For Standard PeptidesN-Methyl / Proline Peptides Protected Fragments

Frequently Asked Questions (FAQ)

Q: Can I use Trityl linkers for N-methyl peptides? A: Yes. 2-Chlorotrityl (2-CTC) is the "gold standard" for preventing DKP. The massive trityl group acts as a shield, physically blocking the N-terminal amine from reaching the ester carbonyl.

Q: Does the choice of base for Fmoc removal matter? A: Absolutely. Piperidine is standard but promotes DKP.[2][4][9]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Often used in small percentages (2%) with piperidine to speed up Fmoc removal, allowing for shorter reaction times (reducing DKP window).[9][13]

  • Piperazine: Milder than piperidine, sometimes used to reduce side reactions, though slower.

Q: I cannot change my resin (must use Wang). What now? A: You must use the Dipeptide Unit Strategy .

  • Synthesize the Fmoc-AA2-AA1-OH dipeptide in solution phase (or buy it).

  • Couple this entire block to the Wang resin.

  • This ensures the amide bond between AA1 and AA2 is already formed and stable, bypassing the on-resin cyclization risk.

Q: Why does N-methylation increase DKP risk more than regular amino acids? A: Regular peptide bonds strongly favor the trans isomer (ratio >100:1). N-methylation introduces steric clash between the N-methyl group and the side chain, destabilizing the trans form and increasing the cis population. The cis form is the required geometry for the ring-closing reaction.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. (2022).[12] [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. (2022). [Link][9]

  • Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. Tetrahedron Letters. (1990). [Link]

  • Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Bioscience, Biotechnology, and Biochemistry. (2019).[14] [Link]

Sources

Troubleshooting

Ninhydrin test alternatives for secondary amines in SPPS (Chloranil/Bromophenol Blue)

Topic: Ninhydrin Alternatives (Chloranil & Bromophenol Blue) Status: Active Guide Doc ID: SPPS-TS-002 Last Updated: 2026-02-16 Introduction: Why the Kaiser Test Fails The Problem: The Kaiser (Ninhydrin) test is the gold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ninhydrin Alternatives (Chloranil & Bromophenol Blue)

Status: Active Guide Doc ID: SPPS-TS-002 Last Updated: 2026-02-16

Introduction: Why the Kaiser Test Fails

The Problem: The Kaiser (Ninhydrin) test is the gold standard for monitoring primary amines (e.g., Gly, Ala, Lys). However, it relies on the formation of Ruhemann’s Purple, a reaction that requires a primary amine (


).

The Gap: Secondary amines—specifically Proline , N-methyl amino acids , and Tetrahydroisoquinoline-3-carboxylic acid (Tic) —lack the necessary hydrogen atoms to form this chromophore. If you use a Kaiser test on N-terminal Proline, it will likely yield a false negative (yellow/colorless), leading you to believe a coupling is complete when it may have failed.

The Solution: This guide details the two industry-standard alternatives: the Chloranil (Vojkovsky) Test and the Bromophenol Blue (BPB) Test .

Module 1: The Chloranil Test (Vojkovsky Method)

Best for: Definitive detection of secondary amines (Proline/N-methyls).

While early versions used only chloranil, the Vojkovsky method adds acetaldehyde, increasing sensitivity by ~10-fold. This is the modern standard for secondary amine detection.

The Mechanism

The reaction involves the condensation of the secondary amine with acetaldehyde to form an enamine, which subsequently reacts with chloranil (tetrachloro-1,4-benzoquinone) to produce a blue dialkylaminovinyl quinone derivative.

Preparation of Reagents
  • Reagent A: 2% Acetaldehyde in DMF (v/v).

  • Reagent B: 2%

    
    -Chloranil in DMF (w/v).
    
    • Storage: Store Reagent A at 4°C (volatile). Reagent B is stable at room temperature for ~1 month (protect from light).

Experimental Protocol
  • Sample: Transfer 10–20 resin beads to a small glass test tube (do not use plastic; DMF/Acetaldehyde may leach plasticizers).

  • Wash: Wash beads 3x with Ethanol (EtOH) to remove acidic/basic impurities.

  • Add Reagents: Add 2 drops of Reagent A followed by 2 drops of Reagent B .

  • Incubate: Let stand at room temperature for 5 minutes. Do not heat.

  • Observe: Check the color of the beads under a microscope or against a white background.

Interpretation & Troubleshooting
ObservationInterpretationAction
Dark Blue / Green Beads Positive (+) : Secondary amine present.Coupling incomplete. Recouple.
Red / Orange Beads Positive (+) : Primary amine present.Note: This test detects primary amines as red, but Kaiser is preferred for them.
Colorless / Yellow Beads Negative (-) : Amine is protected.[1]Coupling complete. Proceed to deprotection.
Brown / Black Beads False Positive : Resin degradation.Cause: Overheating or old reagents. Repeat with fresh resin and reagents.

Critical Warning: The Chloranil test is destructive . Do not return beads to the reaction vessel.

Module 2: The Bromophenol Blue (BPB) Test

Best for: Non-destructive monitoring and continuous flow synthesis.

BPB is an acid-base indicator.[2] It is highly sensitive but prone to false positives if the resin is not washed thoroughly to remove tertiary bases (like DIPEA or Collidine) used during coupling.

The Mechanism

BPB binds to free amines (bases) on the solid support.

  • Free Amine (Basic): Dye binds

    
    Blue .
    
  • Acylated/Protected (Neutral): Dye does not bind

    
    Yellow/Greenish .
    
Preparation of Reagents
  • Stock Solution: 1% Bromophenol Blue in DMA (Dimethylacetamide) or DMF.

Experimental Protocol
  • Sample: Take a small aliquot of resin (can be done directly in the reactor for flow systems).

  • Critical Wash (The "Self-Validating" Step):

    • Wash resin 3x with DMF.

    • Wash 3x with DCM.

    • Validation: If using DIPEA/Collidine in the previous step, wash with a dilute acid solution (e.g., 1% HOBt in DMF) followed by extensive DCM washes to ensure no residual base remains.

  • Add Reagent: Add 2–3 drops of BPB solution.

  • Observe: Immediate color change.

Interpretation & Troubleshooting
ObservationInterpretationAction
Deep Blue Beads Positive (+) : Free amine present.[3][4]Coupling incomplete. Recouple.
Yellow / Green Beads Negative (-) : Amine is protected.[1][5]Coupling complete.
Faint Blue (Trace) Ambiguous : Trapped base?Troubleshoot: Wash beads with 1% acetic acid in DCM, then pure DCM. If blue persists, it is a real positive.

Pro Tip: Because BPB is non-destructive, you can wash the beads with DMF/DCM to remove the dye and return them to the main reaction vessel.

Module 3: Comparative Analysis

FeatureKaiser (Ninhydrin)Chloranil (Vojkovsky)Bromophenol Blue
Target Primary Amines (

)
Secondary Amines (

)
All Amines (Acid-Base)
Sensitivity Very HighHigh (with Acetaldehyde)High (Trace base sensitive)
Destructive? Yes (Heat + Pyridine)Yes (Irreversible staining)No (Washable)
Heat Required? Yes (100°C)No (RT)No (RT)
False Positives Asparagine/Glutamine (rare)Overheating (turns brown)Residual DIPEA/Piperidine

Module 4: Decision Workflow

The following logic gate ensures you select the correct monitoring method for your specific amino acid sequence.

SPPS_Monitoring Start Start: Monitoring Coupling Efficiency CheckResidue Is the N-terminal residue a Secondary Amine? (Pro, Tic, N-Me-AA) Start->CheckResidue Primary Primary Amine (Gly, Ala, Lys, etc.) CheckResidue->Primary No Secondary Secondary Amine CheckResidue->Secondary Yes Kaiser Use Kaiser (Ninhydrin) Test (Heat 100°C) Primary->Kaiser DestructiveQ Is sample loss acceptable? (Destructive Test) Secondary->DestructiveQ Chloranil Use Chloranil (Vojkovsky) Test (Reagent A + B, RT) DestructiveQ->Chloranil Yes (Standard) BPB Use Bromophenol Blue Test (Strict Washing Required) DestructiveQ->BPB No (Precious Sample) ChloranilResult Blue = Incomplete Colorless = Complete Chloranil->ChloranilResult BPBResult Blue = Incomplete Yellow = Complete BPB->BPBResult

Caption: Decision tree for selecting the appropriate colorimetric test based on N-terminal residue type and sample preservation needs.

References

  • Vojkovsky, T. (1995).[6][7][8] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[7]

  • Krchnak, V., Vagner, J., Safar, P., & Lebl, M. (1988).[2][5][9] Noninvasive continuous monitoring of solid-phase peptide synthesis by acid-base indicator. Collection of Czechoslovak Chemical Communications, 53(10), 2542–2548.[5]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[2][4][10] Analytical Biochemistry, 34(2), 595–598.

  • Bachem. (n.d.). Bachem Peptide Guide: Color Tests. Retrieved from Bachem Technical Library.

  • Merck Novabiochem. (n.d.). Novabiochem® Innovations: SPPS User Guide.

Sources

Optimization

Technical Support Center: Synthesis of Peptides with Adjacent N-Methyl Amino Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the synthetic challenges of peptide sequences containing adjacent N-methyl (N-Me) amino acids. N-methylation is a key modification for enhancing the pharmacological properties of peptides, but it introduces significant synthetic hurdles, particularly when these modified residues are next to each other.[1][2] This resource is designed to equip you with the expertise and practical protocols to overcome these challenges.

I. Understanding the Core Problem: Steric Hindrance and Reduced Nucleophilicity

The primary difficulty in synthesizing peptides with adjacent N-methyl amino acids stems from two interconnected factors:

  • Steric Hindrance: The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, dramatically slowing down peptide bond formation.[3][4] This effect is magnified when two N-methylated residues are adjacent.

  • Reduced Nucleophilicity: The N-methyl group is electron-donating, which increases the electron density on the nitrogen atom. However, the steric bulk of the methyl group far outweighs this electronic effect, making the N-methylated amine a significantly poorer nucleophile compared to a primary amine.[5]

These factors lead to a cascade of potential issues, including incomplete couplings, the need for more aggressive coupling reagents, and an increased risk of side reactions like epimerization.[4][5]

II. Troubleshooting Guide for Difficult Couplings

This section addresses common problems encountered during the synthesis of peptides with adjacent N-methylated amino acids and provides systematic solutions.

Problem 1: Incomplete or Failed Coupling Reactions

Symptoms:

  • Positive bromophenol blue test after coupling.[6]

  • Mass spectrometry (MS) analysis of the crude product shows significant deletion sequences (missing amino acids).[4]

  • Low overall yield of the desired peptide.[5]

Root Causes:

  • Insufficiently reactive coupling reagent.

  • Suboptimal reaction conditions (time, temperature, solvent).

  • Severe steric hindrance from adjacent N-methyl groups and bulky side chains.

Solutions:

  • Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often inadequate for these couplings.[7] Switch to more potent uronium/aminium or phosphonium salt-based reagents.[4][8]

    Coupling ReagentClassKey Advantages for N-Methylated Peptides
    HATU, HCTU, COMU Uronium/AminiumHighly effective and commonly used for sterically hindered couplings.[4][8][9]
    PyBOP, PyAOP PhosphoniumStrong reagents, with PyAOP being particularly effective for coupling N-methyl amino acids to other N-methyl residues.[7][10]
    PyBrOP PhosphoniumEven more reactive than PyBOP and can be used for exceptionally difficult couplings.[9][11]
    TOTT ThiuroniumShows good results comparable to HATU, with potentially lower racemization.[8]
  • Optimize Reaction Conditions:

    • Double Coupling: Perform the coupling reaction twice to ensure complete incorporation of the N-methylated amino acid.[6]

    • Extended Reaction Times: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[5]

    • Elevated Temperature: Microwave-assisted synthesis can significantly enhance coupling efficiency for difficult sequences.[12] If a microwave synthesizer is unavailable, consider running the reaction at a moderately elevated temperature (e.g., 40-50°C).

  • Consider In Situ Acid Chloride Formation: For extremely challenging couplings, the in situ formation of Fmoc-amino acid chlorides using reagents like triphosgene can provide the necessary reactivity.[11]

Problem 2: Epimerization (Racemization) of the Activated Amino Acid

Symptoms:

  • HPLC analysis of the crude or purified peptide shows a doublet or a broadened peak for the desired product.

  • Chiral amino acid analysis confirms the presence of the D-isomer.

Root Causes:

  • Prolonged activation times, especially with highly basic conditions, can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[13]

  • The use of strong bases like DIPEA can exacerbate racemization.[8]

Solutions:

  • Minimize Pre-activation Time: Keep the time between the activation of the amino acid and its addition to the resin as short as possible.[4]

  • Use a Weaker Base: Substitute DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM) or sym-collidine.[8][14]

  • Employ Racemization Suppressants:

    • Additives: The inclusion of additives like HOBt or Oxyma Pure is standard practice to suppress racemization.[9][13]

    • Cupric (II) Salts: The addition of CuCl₂ has been shown to be highly effective in preventing epimerization, even in difficult couplings involving N-methyl amino acids.[10][15][16] One study noted that in the absence of Cu²⁺ ions, an unacceptable level of epimerization (22% D-epimer) was observed, which was virtually eliminated with the addition of CuCl₂.[15]

Problem 3: Chain Termination by Guanidinylation

Symptoms:

  • MS analysis reveals a product with a mass corresponding to the peptide chain capped with a guanidinium group from the coupling reagent.

Root Cause:

  • Using a large excess of uronium/aminium-based coupling reagents (like HATU or HBTU) can lead to the guanidinylation of the N-terminal amine, which terminates the peptide chain.[4]

Solution:

  • Avoid Large Excess of Coupling Reagent: Use a stoichiometric amount or a slight excess (e.g., 0.95 equivalents relative to the amino acid) of the uronium/aminium reagent.[9]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) Step1 Initial Action: Double Couple Start->Step1 Check1 Coupling Still Incomplete? Step1->Check1 Step2 Increase Reagent Potency: Switch to HATU, PyBOP, or PyBrOP Check1->Step2 Yes Check3 Epimerization Observed? Check1->Check3 No Check2 Coupling Still Incomplete? Step2->Check2 Step3 Optimize Conditions: Extend Reaction Time (4h to overnight) OR Use Microwave Synthesis Check2->Step3 Yes Check2->Check3 No End_Consult Consult Advanced Protocols (e.g., Acid Chlorides) Check2->End_Consult If still failing Step3->Check3 Step4 Address Epimerization: - Use weaker base (NMM, Collidine) - Add CuCl₂ - Minimize pre-activation time Check3->Step4 Yes End_Success Successful Coupling Check3->End_Success No Step4->End_Success N_Methylation_Challenge Resin Peptide-Resin -NH-Me AA Activated Fmoc-AA-X Hindrance Steric Hindrance AA->Hindrance Approach Product Successful Coupling AA->Product Overcomes Hindrance Failure Incomplete Reaction AA->Failure Blocked Hindrance->Resin

Caption: Steric hindrance from the N-methyl group impeding peptide bond formation.

This technical guide is intended to provide a solid foundation for troubleshooting the synthesis of peptides containing adjacent N-methyl amino acids. Success in this challenging area of peptide chemistry relies on a combination of potent reagents, optimized protocols, and careful monitoring of reaction outcomes.

V. References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?[Link]

  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. [Link]

  • Ryadnov, M. G., & Klimenko, L. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International journal of peptide and protein research, 53(4), 333-339. [Link]

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis and Applications (pp. 115-124). Humana Press. [Link]

  • García-Ramos, Y., et al. (2012). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Journal of the Mexican Chemical Society, 56(2), 163-169. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Honarparvar, B., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 12(10), 1604-1614. [Link]

  • Komiya, S., et al. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. [Link]

  • Biron, E., & Chatterjee, J. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(8), e23110. [Link]

  • Aisyah, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Falb, E., et al. (2001). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.

  • Fuse Lab. (n.d.). Syntheses of Peptides and Amino Acid Derivatives. [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. [Link]

  • B-Ali, T., et al. (2025). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • Wang, Y., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Semantic Scholar. (n.d.). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. [Link]

  • Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 38-46. [Link]

Sources

Troubleshooting

Preventing aspartimide formation near N-methyl beta-amino acid residues

Welcome to the technical support center for preventing aspartimide formation, a critical resource for researchers, scientists, and drug development professionals engaged in peptide synthesis. This guide provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for preventing aspartimide formation, a critical resource for researchers, scientists, and drug development professionals engaged in peptide synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with this common side reaction, particularly in sequences containing N-methyl beta-amino acids and other susceptible residues.

Our goal is to equip you with the knowledge to not only solve problems as they arise but to proactively design syntheses that minimize or eliminate aspartimide-related impurities.

Understanding the Problem: What is Aspartimide Formation and Why is it Problematic?

Aspartimide formation is a notorious side reaction in solid-phase peptide synthesis (SPPS), especially when using the popular Fmoc/tBu strategy.[1][2][3] It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring.[1][4] This reaction is catalyzed by the bases used for Fmoc deprotection, most commonly piperidine.[1][4]

The resulting aspartimide intermediate is highly problematic for several reasons:

  • Mass-Neutral Impurities: The aspartimide itself, as well as the subsequent α- and β-aspartyl peptides formed upon its hydrolysis, have the same mass as the desired product. This makes them difficult to detect by mass spectrometry and challenging to separate via HPLC.[5][6]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, leading to the formation of D-Asp residues. These diastereomeric impurities are often inseparable from the target peptide.[6]

  • Chain Truncation and Deletion: The formation of the stable aspartimide ring can hinder subsequent coupling reactions, leading to truncated or deleted peptide sequences.

  • Formation of Multiple Byproducts: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, to generate a mixture of α- and β-aspartyl peptides and their corresponding piperidide adducts, further complicating purification.[1][4][6]

While standard Asp residues are susceptible, the challenge can be exacerbated in sequences containing N-methyl beta-amino acids adjacent to the Asp residue due to steric and electronic effects that can influence the propensity for this side reaction.

Mechanism of Aspartimide Formation

The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue by the base used for Fmoc deprotection. This is followed by an intramolecular nucleophilic attack on the side-chain ester of the Asp residue, leading to the formation of the cyclic aspartimide intermediate.

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reaction Reaction Steps Peptide_Start ...-NH-CHR-CO- Asp Asp(OR')- Peptide_Start->Asp N_Methyl_Beta_AA N(Me)-β-AA-CO-... Asp->N_Methyl_Beta_AA Deprotonation Deprotonation of Backbone Amide Base Base (e.g., Piperidine) Base->Deprotonation Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Aspartimide Aspartimide Intermediate Nucleophilic_Attack->Aspartimide

Caption: Base-catalyzed aspartimide formation mechanism.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers and actionable solutions to common issues encountered during peptide synthesis.

Frequently Asked Questions

Q1: I'm seeing a significant side product with the same mass as my target peptide, especially after a long synthesis. Could this be aspartimide formation?

A1: Yes, this is a classic sign of aspartimide formation. The resulting α- and β-aspartyl peptides are isomeric with your desired product, making them undetectable by mass difference.[5][6] To confirm, you can try enzymatic digestion with an endopeptidase that specifically cleaves at either α- or β-aspartyl linkages, followed by LC-MS analysis of the fragments.

Q2: Which peptide sequences are most prone to aspartimide formation?

A2: Sequences with an Asp residue followed by a small, unhindered amino acid are particularly susceptible. The most problematic sequences are:

  • Asp-Gly [1][7]

  • Asp-Asn [7]

  • Asp-Ser [7]

  • Asp-Arg [4]

The lack of steric hindrance around the backbone amide nitrogen of these residues facilitates the cyclization reaction.

Q3: Does the choice of coupling reagent affect aspartimide formation?

A3: While the primary cause is the base-catalyzed reaction during Fmoc deprotection, the coupling reagent choice can have an indirect impact. Using slower-acting coupling reagents may reduce the likelihood of this side reaction.[8][9] However, focusing on deprotection conditions and side-chain protection is a more direct and effective strategy.

Q4: Can microwave-assisted synthesis increase the risk of aspartimide formation?

A4: Yes, the elevated temperatures used in microwave-assisted SPPS can accelerate aspartimide formation.[8][10] It is crucial to carefully control the temperature and consider using modified deprotection conditions or specialized protecting groups when employing microwave heating.[10]

Q5: Are there any new protecting groups that can completely prevent aspartimide formation?

A5: Yes, significant progress has been made in developing novel protecting groups. For instance, cyanosulfurylides have been shown to effectively mask the carboxylic acid via a stable C-C bond, preventing aspartimide formation.[11][12] These protecting groups are stable to standard SPPS conditions and can be removed selectively.[11][12] Another promising approach is the use of the Fmoc-Asp(OBno)-OH building block, which has demonstrated a significant reduction in aspartimide formation.[6]

Troubleshooting Scenarios

Scenario 1: You have synthesized a peptide containing an Asp-Gly sequence and observe a broad peak or a shoulder on your main peak during HPLC analysis.

  • Probable Cause: This is highly indicative of the presence of aspartimide-related impurities, such as the β-aspartyl peptide, which often co-elutes with the desired α-aspartyl peptide.[6]

  • Recommended Actions:

    • Optimize Deprotection Conditions: Modify the Fmoc deprotection reagent. Instead of 20% piperidine in DMF, try using 20% piperidine with an additive like 0.1 M HOBt or use a weaker base such as piperazine.[5][10]

    • Employ a Sterically Hindered Protecting Group: Re-synthesize the peptide using an Asp residue with a bulkier side-chain protecting group, such as 3-methylpent-3-yl (Mpe) or 2,4-dimethyl-3-pentyl.[5][13]

    • Utilize Backbone Protection: For the highly susceptible Asp-Gly sequence, the most robust solution is to use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH.[4]

Scenario 2: You are synthesizing a peptide with an N-methyl beta-amino acid C-terminal to an Asp residue and are concerned about potential side reactions.

  • Analysis: The presence of the N-methyl group on the beta-amino acid will prevent the typical aspartimide formation mechanism, as there is no proton on the backbone amide nitrogen to be abstracted by the base. However, other base-catalyzed side reactions could still occur. It is still prudent to consider strategies that minimize base exposure.

  • Preventative Measures:

    • Reduced Deprotection Time: Minimize the time the peptide is exposed to the deprotection base.

    • Lower Temperature: If using microwave synthesis, reduce the coupling and deprotection temperatures.

    • Milder Base: Consider using a weaker base for Fmoc removal, such as DBU in the presence of a trapping agent.

Prevention Strategies and Protocols

There are three primary strategies to combat aspartimide formation. The choice of strategy will depend on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product.

Strategy 1: Modification of Fmoc Deprotection Conditions

A straightforward and cost-effective approach is to modify the Fmoc deprotection conditions to reduce the basicity of the reaction medium.[14]

Protocol 1A: Deprotection with Piperidine and HOBt
  • Prepare the Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M Hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF).

  • Deprotection Step: Treat the resin-bound peptide with the deprotection solution for 10-20 minutes at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection reagents.

Protocol 1B: Deprotection with Piperazine
  • Prepare the Deprotection Solution: Prepare a 5-10% (v/v) solution of piperazine in DMF.

  • Deprotection Step: Treat the resin-bound peptide with the piperazine solution. Note that deprotection with piperazine is generally slower than with piperidine, so longer reaction times or slightly elevated temperatures may be necessary.

  • Washing: Wash the resin extensively with DMF.

Strategy 2: Use of Sterically Hindered Asp Side-Chain Protecting Groups

Increasing the steric bulk of the side-chain protecting group can physically block the intramolecular cyclization reaction.[5][13]

Table 1: Comparison of Asp Side-Chain Protecting Groups
Protecting GroupStructureRelative Rate of Aspartimide Formation (vs. OtBu)Reference
tert-Butyl (OtBu)-C(CH₃)₃1.00[1]
3-methylpent-3-yl (Mpe)-C(CH₃)(C₂H₅)₂Significantly Reduced[5]
2,4-dimethyl-3-pentyl-CH(CH(CH₃)₂)₂Excellent Protection[13]
Benzyloxymethyl (Bom)-CH₂OCH₂PhReduced[6]

Note: While effective, amino acids with these bulkier protecting groups can be more expensive and may require optimized coupling conditions due to their increased steric hindrance.

Strategy 3: Backbone Protection

This is the most effective method for completely eliminating aspartimide formation.[5] It involves protecting the backbone amide nitrogen of the amino acid C-terminal to the Asp residue, thereby preventing it from acting as a nucleophile.[15] The most common backbone protecting group is 2,4-dimethoxybenzyl (Dmb).[4][5]

Backbone_Protection cluster_peptide Protected Peptide Backbone cluster_explanation Mechanism of Prevention Asp Asp(OR')- Protected_AA N(Dmb)-Xaa-CO-... Asp->Protected_AA No_Deprotonation Backbone Amide Nitrogen is Protected (No N-H) No_Attack No Nucleophilic Attack Possible No_Deprotonation->No_Attack Prevention Aspartimide Formation Prevented No_Attack->Prevention

Caption: Backbone protection prevents aspartimide formation.

Protocol 3A: Using a Pre-formed Dmb-Protected Dipeptide

For Asp-Xaa sequences that are highly prone to aspartimide formation (e.g., Asp-Gly), the most reliable approach is to use a pre-formed dipeptide building block.

  • Select the Dipeptide: Purchase or synthesize the required Fmoc-Asp(OR')-Dmb(Xaa)-OH dipeptide. For example, for an Asp-Gly sequence, use Fmoc-Asp(OtBu)-Dmb(Gly)-OH.[4]

  • Coupling: Couple the dipeptide onto the resin-bound peptide using standard coupling conditions (e.g., HBTU/HOBt or HATU in the presence of a tertiary base).

  • Synthesis Continuation: Continue the peptide synthesis as usual. The Dmb group is stable to the basic conditions of Fmoc deprotection.

  • Dmb Removal: The Dmb group is cleaved during the final acidolytic cleavage from the resin (e.g., with TFA).

Concluding Remarks

Aspartimide formation is a persistent challenge in peptide synthesis, but with a thorough understanding of the underlying mechanism and the strategic application of the methods outlined in this guide, it can be effectively managed. By carefully considering the peptide sequence, choosing the appropriate protecting groups, and optimizing reaction conditions, researchers can significantly improve the purity and yield of their synthetic peptides.

For further inquiries or consultation on specific projects, please do not hesitate to contact our technical support team.

References

  • Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Journal of Peptide Science, 9(1), 36-46.
  • (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 21(19), 2735-2746.
  • (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. [Link]

  • Wang, P., Lin, H., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Karlström, A., & Undén, A. (1996). Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. International journal of peptide and protein research, 48(4), 305-312.
  • Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide research, 1(1), 6-18.
  • (2012). Preventing aspartimide formation during peptide synthesis. AAPPTEC. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PubMed.
  • Wang, P., Lin, H., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • (n.d.). Aspartimide Formation. Iris Biotech GmbH. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science, 13(3), 143-148.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Characterization of Cis-Trans Isomerism in N-Methyl Beta-Peptides

For researchers and drug development professionals working with N-methylated β-peptides, understanding and controlling their three-dimensional structure is paramount. The introduction of an N-methyl group on the peptide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with N-methylated β-peptides, understanding and controlling their three-dimensional structure is paramount. The introduction of an N-methyl group on the peptide backbone imparts desirable properties such as enhanced metabolic stability and improved membrane permeability.[1] However, this modification also introduces a significant conformational challenge: the potential for both cis and trans isomers around the N-methylated amide bond. This isomerism can profoundly impact the peptide's biological activity and pharmacokinetic profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating these conformational subtleties in solution.[2]

This guide provides an in-depth comparison of NMR-based methodologies for the unambiguous characterization of cis-trans isomerism in N-methyl β-peptides. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the scientific integrity of your findings.

The Structural Impact of N-Methylation and Cis-Trans Isomerism

N-methylation removes the amide proton, a crucial hydrogen bond donor, and introduces steric bulk, which restricts the conformational freedom of the peptide backbone.[1] This often leads to a mixture of cis and trans conformers that are in slow exchange on the NMR timescale, resulting in two distinct sets of signals for the residues flanking the N-methylated amide bond.[3] The ratio of these isomers is influenced by factors such as the nature of the adjacent amino acid side chains, the solvent, and temperature.[4] Differentiating between these two isomers is critical, as their distinct spatial arrangements can lead to different biological activities.

A Comparative Analysis of NMR Techniques for Isomer Identification

The cornerstone of identifying cis and trans isomers lies in the exploitation of through-space correlations, primarily via the Nuclear Overhauser Effect (NOE). One-dimensional ¹H NMR provides the initial indication of isomerism through the presence of doubled peaks, while two-dimensional techniques are essential for definitive assignment.

1D ¹H NMR: The First Indication

The initial sign of cis-trans isomerism in a ¹H NMR spectrum is the duplication of signals, particularly for the N-methyl group and the α- and β-protons of the residues adjacent to the N-methylated amide bond. The relative integration of these paired signals provides a quantitative measure of the cis:trans population ratio.[5][6]

2D Correlation Spectroscopy (COSY and TOCSY): Assigning the Spin Systems

Before through-space interactions can be analyzed, the individual spin systems of each isomer must be assigned.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is the first step in tracing the connectivity within a residue.

  • TOCSY (Total Correlation Spectroscopy): Extends the correlation beyond directly coupled protons to reveal the entire spin system of an amino acid residue.[1] This is particularly useful for assigning all the protons of a given residue for both the cis and trans isomers.

2D NOESY and ROESY: The Key to Isomer Differentiation

The unambiguous assignment of cis and trans isomers relies on the detection of short-range through-space interactions using NOE-based experiments. The choice between NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) depends on the molecular weight of the peptide. For most peptides, which fall into an intermediate molecular weight range, ROESY is often the preferred experiment as NOESY cross-peaks can be weak or absent.[2]

The key diagnostic correlations are:

  • Trans Isomer: A strong NOE/ROE is observed between the α-proton of residue i (the residue preceding the N-methyl group) and the α-proton of the N-methylated residue (i+1).

  • Cis Isomer: A strong NOE/ROE is observed between the α-proton of residue i and the N-methyl protons of residue i+1.[3]

Quantitative Data Summary

The following tables summarize the key NMR parameters used to differentiate between cis and trans isomers of N-methylated peptides.

Table 1: Characteristic ¹H Chemical Shifts

ProtonCis IsomerTrans IsomerNotes
N-methyl (N-CH₃)~2.7 - 3.1 ppm (often two distinct signals)~2.7 - 3.1 ppm (often two distinct signals)The exact chemical shift is sensitive to the local environment.
α-proton (residue i)VariesVariesChemical shifts are influenced by the conformation.
α-proton (residue i+1)VariesVariesSignificant differences in chemical shifts between cis and trans isomers are often observed for protons adjacent to the amide bond.[7]

Table 2: Diagnostic NOE/ROE Correlations

IsomerKey NOE/ROE Cross-PeakApproximate Distance
Trans α-proton (residue i) ↔ α-proton (residue i+1)~2.2 Å
Cis α-proton (residue i) ↔ N-methyl protons (residue i+1)~2.8 Å

Experimental Protocols

The following are detailed, step-by-step methodologies for the key NMR experiments.

Protocol 1: 1D ¹H NMR for Initial Assessment and Quantification
  • Sample Preparation: Dissolve 1-5 mg of the N-methyl β-peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a buffered aqueous solution with 10% D₂O) to a final concentration of 1-5 mM.

  • Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. Tune and match the probe, and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing: Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale.

  • Analysis: Identify pairs of signals corresponding to the cis and trans isomers. Integrate the well-resolved signals (e.g., the N-methyl singlets) to determine the relative populations of the two isomers.[6]

Protocol 2: 2D ROESY for Unambiguous Isomer Assignment
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Instrument Setup: On a 500 MHz or higher spectrometer, load a standard phase-sensitive ROESY pulse sequence (e.g., roesyphsw).[8]

  • Parameter Optimization:

    • Set the spectral width to encompass all proton resonances.

    • The mixing time is a critical parameter. For peptides, a mixing time of 150-300 ms is a good starting point.[8]

    • Set the number of scans (e.g., 8-32) and the number of increments in the indirect dimension (e.g., 256-512) to achieve the desired resolution and sensitivity.

  • Data Acquisition: Run the 2D ROESY experiment.

  • Data Processing: Process the 2D data using appropriate window functions, Fourier transformation, and phasing.

  • Analysis:

    • First, use a TOCSY spectrum to identify the spin systems for both isomers.

    • In the ROESY spectrum, look for the key diagnostic cross-peaks as outlined in Table 2.

    • The presence of a cross-peak between the α-proton of residue i and the α-proton of residue i+1 confirms the trans isomer.

    • The presence of a cross-peak between the α-proton of residue i and the N-methyl protons of residue i+1 confirms the cis isomer.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for identifying cis and trans isomers.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Sample N-methyl β-peptide Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_H1 1D ¹H NMR NMR_Tube->OneD_H1 TOCSY 2D TOCSY NMR_Tube->TOCSY ROESY 2D ROESY NMR_Tube->ROESY Quantify Quantify Isomer Ratio (from 1D ¹H) OneD_H1->Quantify Assign_Spins Assign Spin Systems (from TOCSY) TOCSY->Assign_Spins Identify_NOEs Identify Diagnostic NOEs (from ROESY) ROESY->Identify_NOEs Assign_Spins->Identify_NOEs Assign_Isomers Assign Cis/Trans Isomers Identify_NOEs->Assign_Isomers

Caption: Experimental workflow for NMR characterization of cis-trans isomerism.

logic_diagram Start Analyze 2D ROESY Spectrum Decision Observe cross-peak between α-H(i) and α-H(i+1)? Start->Decision Trans Assign as TRANS isomer Decision->Trans Yes Decision2 Observe cross-peak between α-H(i) and N-CH₃(i+1)? Decision->Decision2 No Cis Assign as CIS isomer Decision2->Cis Yes Inconclusive Inconclusive or Other Conformation Decision2->Inconclusive No

Caption: Logic diagram for assigning cis and trans isomers based on ROESY data.

Conclusion

The careful application of 1D and 2D NMR spectroscopy provides a robust and reliable framework for the characterization of cis-trans isomerism in N-methyl β-peptides. By following the detailed protocols and understanding the underlying principles of these experiments, researchers can confidently determine the conformational landscape of their molecules. This knowledge is a critical prerequisite for establishing structure-activity relationships and for the rational design of novel peptide-based therapeutics.

References

  • Cis–Trans Amide Bond Rotamers in β‐Peptoids and Peptoids: Evaluation of Stereoelectronic Effects in Backbone and Side. (2013). Angewandte Chemie International Edition. [Link]

  • Cis–Trans Amide Bond Rotamers in β-Peptoids and Peptoids: Evaluation of Stereoelectronic Effects in Backbone and Side Chains. (2013). Journal of the American Chemical Society. [Link]

  • NMR in structural determination of proteins and peptides. (2020). J. Pharm. Sci. Technol. Manag.. [Link]

  • Conformational analysis of N-methylated peptides: (a) Ramachandran... (n.d.). ResearchGate. [Link]

  • Engineering β-sheets employing N-methylated heterochiral amino acids. (2016). RSC Publishing. [Link]

  • 13C Nuclear Magnetic Resonance Study of the Cis-Trans Isomerism in X-Pro-Pro Tripeptides. (1978). PubMed. [Link]

  • 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. (2002). Journal of Chemical Education. [Link]

  • Identification and quantification of cis and trans isomers in aminophenyl double-decker silsesquioxanes using >1>H->29>Si gHMBC NMR. (2013). Technion - Israel Institute of Technology. [Link]

  • CIS TRANS ISOMERS AND NMR. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). PMC. [Link]

  • TUTORIAL: 2D ROESY EXPERIMENT. (n.d.). IMSERC. [Link]

  • Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Folding peptides studied by NMR. (2017). SeRMN. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). American Chemical Society. [Link]

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. (n.d.). PMC. [Link]

  • Conformational Analysis of Aβ-(25–35) Peptide by NMR: Insights into Secondary Structure and Aggregation Propensity. (2025). Mediterranean Journal of Chemistry. [Link]

  • Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. (2023). AIP Publishing. [Link]

  • How do I assign and analyze protein peptide complex by NMR with no unbound protein structure?. (2015). ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. [Link]

  • Stability of cis, trans, and nonplanar peptide groups. (n.d.). PubMed. [Link]

  • Peptide NMR Exercise. (n.d.). Tulane University. [Link]

  • Down fi eld region of 1 H NMR of designed peptides for optimal β -turn... (n.d.). ResearchGate. [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube. [Link]

  • Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. (n.d.). PMC. [Link]

  • 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. (2005). PubMed. [Link]

  • Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. (2015). The Royal Society of Chemistry. [Link]

  • Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and. (n.d.). ACS Publications. [Link]

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Comparative

A Comparative Guide to the Proteolytic Stability of Alpha- vs. Beta-N-Methylated Peptides

For Researchers, Scientists, and Drug Development Professionals In the quest for potent and durable peptide therapeutics, enhancing metabolic stability is a paramount challenge. Proteolytic degradation in vivo is a prima...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for potent and durable peptide therapeutics, enhancing metabolic stability is a paramount challenge. Proteolytic degradation in vivo is a primary obstacle, severely limiting the half-life and bioavailability of promising peptide candidates.[1] Among the arsenal of chemical modifications to thwart enzymatic cleavage, N-methylation of the peptide backbone is a proven and powerful strategy.[2] This guide provides an in-depth technical comparison of two key N-methylation approaches: alpha-N-methylation and beta-N-methylation. By examining the underlying mechanisms, synthetic considerations, and conformational consequences, this document aims to equip researchers with the knowledge to strategically select the most appropriate modification for their therapeutic peptide design.

The Challenge: Proteolytic Vulnerability of Peptides

The peptide bond, the fundamental linkage of amino acids, is the primary target of a vast array of enzymes known as proteases (or peptidases).[3] These enzymes catalyze the hydrolysis of peptide bonds, breaking down peptides into smaller, inactive fragments.[3] The susceptibility of a peptide to proteolytic cleavage is dictated by its amino acid sequence and its three-dimensional conformation, which allow for recognition and binding by the active site of a protease.[4] Strategies to enhance proteolytic stability, therefore, focus on disrupting this recognition and/or the catalytic action of proteases.[5]

Alpha-N-Methylation: A Steric Shield at the Amide Bond

Alpha-N-methylation involves the substitution of the hydrogen atom on the backbone amide nitrogen of an alpha-amino acid with a methyl group.[2] This seemingly subtle modification introduces profound changes that significantly enhance proteolytic resistance.

Mechanism of Proteolytic Protection

The primary mechanism by which alpha-N-methylation confers stability is through steric hindrance .[2] The methyl group acts as a bulky shield, physically obstructing the approach of the protease to the scissile peptide bond.[6] Furthermore, proteases often recognize and bind to their substrates through a network of hydrogen bonds with the peptide backbone.[7] By replacing the amide proton with a methyl group, alpha-N-methylation eliminates a crucial hydrogen bond donor, disrupting this recognition process and reducing the affinity of the protease for the peptide.[8]

Conformational Implications

Alpha-N-methylation imposes significant conformational constraints on the peptide backbone.[8] The steric clash between the N-methyl group and the adjacent alpha-carbon side chain restricts the rotation around the Cα-N (φ) and Cα-C' (ψ) bonds, limiting the accessible conformational space on the Ramachandran plot.[9] This can be advantageous in pre-organizing a peptide into its bioactive conformation, potentially increasing receptor affinity.[10] However, it can also disrupt essential secondary structures like α-helices and β-sheets if not strategically placed.[2]

Synthetic Considerations

The incorporation of alpha-N-methylated amino acids into a peptide sequence presents synthetic challenges, primarily due to the decreased nucleophilicity of the secondary amine.[2] This necessitates the use of more potent coupling reagents and potentially longer reaction times or microwave assistance to achieve efficient peptide bond formation during solid-phase peptide synthesis (SPPS).[11][12] Several methods for the on-resin N-methylation of peptides have also been developed to streamline this process.[13][14]

Beta-N-Methylation: Altering the Backbone Landscape

Beta-peptides are composed of beta-amino acids, which have an additional carbon atom in their backbone compared to alpha-amino acids. This fundamental difference in structure makes them inherently resistant to degradation by proteases that have evolved to recognize alpha-peptides.[15] Beta-N-methylation, therefore, combines the intrinsic stability of the beta-peptide backbone with the additional features conferred by N-methylation.

Mechanism of Proteolytic Protection

The primary source of proteolytic resistance in beta-peptides stems from the altered backbone geometry. The spacing of the amide bonds and the different spatial arrangement of the side chains in beta-peptides prevent them from fitting into the active sites of most common proteases.[15] As a result, peptides composed entirely of beta-amino acids are exceptionally stable against enzymatic degradation.[15] N-methylation of a beta-amino acid further enhances this stability by introducing the same steric hindrance and hydrogen bond donor removal effects seen in alpha-N-methylation, providing an additional layer of protection.

Conformational Implications

Beta-peptides are known to adopt stable, well-defined secondary structures, such as helices and turns, that are distinct from those of alpha-peptides.[16] The incorporation of N-methylation within a beta-amino acid residue can further influence these conformations, offering a tool to fine-tune the three-dimensional structure of the peptide.[16] This can be particularly useful in mimicking the bioactive conformation of an alpha-peptide while benefiting from the enhanced stability of the beta-backbone.

Synthetic Considerations

The synthesis of beta-N-methylated amino acids and their incorporation into peptides follows principles similar to those for their alpha-counterparts, often requiring specialized building blocks and optimized coupling conditions.[17] The synthesis of beta-amino acids themselves can be more complex than that of standard alpha-amino acids, adding a layer of consideration for the overall synthetic strategy.[17]

Comparative Analysis: Alpha- vs. Beta-N-Methylation

While direct, head-to-head quantitative comparisons of the proteolytic stability of alpha- vs. beta-N-methylated peptides are scarce in the literature, a qualitative and mechanistic comparison can guide rational peptide design.

FeatureAlpha-N-MethylationBeta-N-Methylation
Primary Mechanism of Stability Steric hindrance at the peptide bond; disruption of protease recognition via H-bond removal.[2][7]Fundamental alteration of the peptide backbone geometry, preventing protease binding; augmented by steric hindrance from the N-methyl group.[15]
Impact on Backbone Local conformational restriction; can disrupt native alpha-peptide secondary structures.[9]Global change in backbone structure; forms novel, stable secondary structures.[16]
Potential Impact on Activity Can enhance or decrease activity depending on the position and its effect on the bioactive conformation.[10]More likely to impact activity due to significant structural changes; may require more extensive optimization to retain binding.
Synthetic Accessibility Challenging coupling steps requiring specialized reagents and conditions.[11]Synthesis of beta-amino acid building blocks can be complex, in addition to the challenges of N-methylation.[17]
"Subtlety" of Modification A more subtle modification, introducing minimal changes to the overall backbone length.A more significant modification, altering the spacing between side chains and backbone atoms.

Expert Insight: The choice between alpha- and beta-N-methylation is a strategic one that depends on the specific goals of the peptide design. Alpha-N-methylation is often a preferred starting point when aiming to stabilize a known bioactive alpha-peptide with minimal structural perturbation. It is particularly effective when targeting specific, known cleavage sites. Beta-N-methylation, or the incorporation of beta-amino acids in general, represents a more profound alteration of the peptide structure. This approach can be powerful for creating novel peptidomimetics with exceptional stability, but it may require more extensive medicinal chemistry efforts to regain or optimize biological activity.

Experimental Protocol: In Vitro Proteolytic Stability Assay

To empirically determine and compare the proteolytic stability of modified peptides, a well-controlled in vitro assay is essential. The following protocol describes a self-validating system for assessing peptide stability in the presence of a specific protease or in a complex biological matrix like plasma.

Objective

To quantify the rate of degradation of a test peptide (and its modified analogs) by monitoring the disappearance of the parent peptide over time using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Materials
  • Test peptides (e.g., unmodified, alpha-N-methylated, beta-N-methylated)

  • Protease of interest (e.g., trypsin, chymotrypsin) or biological matrix (e.g., human plasma)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in acetonitrile)

  • HPLC system with a C18 column

  • Mass spectrometer

Step-by-Step Methodology
  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).

  • Assay Incubation: a. In a microcentrifuge tube, add the appropriate volume of assay buffer. b. Add the protease or plasma to the desired final concentration. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding the peptide stock solution to a final concentration of, for example, 100 µM. e. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the withdrawn aliquot to a tube containing an equal volume of quenching solution. This will precipitate the proteins/proteases and stop the enzymatic reaction.

  • Sample Preparation for Analysis: a. Vortex the quenched samples vigorously. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. c. Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS Analysis: a. Inject the samples onto the HPLC system. b. Separate the parent peptide from its degradation products using a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA). c. Monitor the elution of the parent peptide using its specific mass-to-charge ratio (m/z) with the mass spectrometer.[18][19]

  • Data Analysis: a. Integrate the peak area of the parent peptide at each time point. b. Normalize the peak area at each time point to the peak area at time zero. c. Plot the percentage of remaining parent peptide versus time. d. Calculate the half-life (t½) of the peptide under the assay conditions.

Self-Validating Controls
  • No-Enzyme Control: Incubate the peptide in the assay buffer without the protease/plasma to ensure the peptide is stable under the assay conditions.

  • Positive Control: Include a peptide of known susceptibility to the protease to confirm enzyme activity.

  • Internal Standard: For absolute quantification, a stable, non-endogenous peptide can be added to the quenching solution to account for variations in sample processing and injection volume.[20]

Visualizing the Concepts

Peptide_Modifications Chemical Structures of N-Methylated Peptides cluster_alpha Alpha-N-Methylated Peptide cluster_beta Beta-N-Methylated Peptide a_N N a_Ca a_N->a_Ca a_Me CH3 a_N->a_Me a_C C' a_Ca->a_C a_R R a_Ca->a_R b_N N b_Cb b_N->b_Cb b_Me CH3 b_N->b_Me b_Ca b_Cb->b_Ca b_Ca->a_C b_R R b_Ca->b_R b_C C'

Caption: Alpha- vs. Beta-N-Methylated Amino Acid Residues.

Proteolytic_Stability_Assay Workflow for In Vitro Proteolytic Stability Assay start Prepare Peptide Stock & Assay Reagents incubate Incubate Peptide with Protease/Plasma at 37°C start->incubate timepoint Withdraw Aliquots at Timed Intervals incubate->timepoint quench Quench Reaction with Acid/Organic Solvent timepoint->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant hplc_ms Analyze by HPLC-MS supernatant->hplc_ms analyze Quantify Parent Peptide Peak Area hplc_ms->analyze plot Plot % Remaining Peptide vs. Time & Calculate Half-Life analyze->plot

Caption: Proteolytic Stability Assay Workflow.

Conclusion

Both alpha- and beta-N-methylation are powerful strategies for enhancing the proteolytic stability of therapeutic peptides. Alpha-N-methylation offers a targeted approach to sterically shield specific cleavage sites with minimal disruption to the overall peptide backbone structure. In contrast, the incorporation of beta-amino acids, with or without N-methylation, provides a more fundamental and robust method of stabilization by altering the peptide backbone itself. The selection of the optimal strategy will depend on a careful consideration of the peptide's structure-activity relationship, the desired degree of stability, and the synthetic feasibility. The experimental protocol provided herein offers a reliable framework for empirically evaluating the success of these modifications, enabling a data-driven approach to the design of next-generation, stable peptide therapeutics.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). ResearchGate. [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). PMC. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Ubaya Repository. [Link]

  • How Long Do Peptides Stay in Your System? Half-Life, Detection, and Cl. (2025). Swolverine. [Link]

  • Strategies to improve plasma half life time of peptide and protein drugs Review Article. (2006). ProQuest. [Link]

  • Strategies to Improve Stability and Bioavailability of Peptide Drugs. (2004). Current Pharmaceutical Design. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). PMC. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). PMC. [Link]

  • Improving peptide stability: Strategies and applications. (2023). Allied Academies. [Link]

  • Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. (n.d.). PMC. [Link]

  • Optimized selective N-methylation of peptides on solid support. (2006). PubMed. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS One. [Link]

  • Should My Peptide Be Methylated?. (2025). LifeTein. [Link]

  • Conformational analysis of N-methylated peptides: (a) Ramachandran.... (n.d.). ResearchGate. [Link]

  • Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. (n.d.). PMC. [Link]

  • Strategies to prolong the plasma residence time of peptide drugs. (2010). MedChemComm. [Link]

  • Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. (2009). PubMed. [Link]

  • Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. (2014). PubMed. [Link]

  • Intramembrane Proteolysis. (n.d.). PMC. [Link]

  • Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. (2014). Semantic Scholar. [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (n.d.). PMC. [Link]

  • The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. (2021). MDPI. [Link]

  • Conformational editing of intrinsically disordered protein by α-methylation. (2020). Chemical Science. [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. (n.d.). Mabion. [Link]

  • Mass Spectrometry for Peptide and Protein Analysis. (n.d.). ResearchGate. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (n.d.). ResearchGate. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments. [Link]

  • Structure and mechanism of intramembrane protease. (n.d.). PMC. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). bioRxiv. [Link]

  • Backbone N-modified peptides: beyond N-methylation. (n.d.). TDX. [Link]

  • Engineering β-sheets employing N-methylated heterochiral amino acids. (2016). RSC Publishing. [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. (2021). RSC Publishing. [Link]

  • Decoupling peptide binding from T cell receptor recognition with engineered chimeric MHC-I molecules. (2023). CORE. [Link]

  • Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. (n.d.). Journal of the American Chemical Society. [Link]

  • Conformation of a peptide ligand bound to its G-protein coupled receptor. (2001). PubMed. [Link]

  • The role of peptide conformation presented by MHC in the induction of TCR triggering. (2025). arXiv. [Link]

  • The Evolution, Oligomerization, Function, and Action Mechanism of α2-Macroglobulin. (2026). MDPI. [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Protein Cleavage. (2025). Creative Diagnostics. [Link]

  • Proteolytic Affinity Tag Cleavage. (2025). ResearchGate. [Link]

  • Below a few processes are listed where proteolytic enzymes act on a protein substrate. (n.d.). [Source not provided]. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. [Link]

  • Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). (2006). PNAS. [Link]

  • Proteases. (n.d.). Bowers Lab. [Link]

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Validation

A Comparative Guide to Circular Dichroism Spectra Analysis of N-methylated β-Peptide Secondary Structure

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering the Conformation of Modified Peptides In the realm of peptidomimetics and drug development, β-peptides have emerged as a compellin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Conformation of Modified Peptides

In the realm of peptidomimetics and drug development, β-peptides have emerged as a compelling class of molecules due to their inherent resistance to proteolytic degradation and their ability to form stable, predictable secondary structures.[1] A further layer of sophistication is added through N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone. This modification can profoundly influence a peptide's conformational preferences, membrane permeability, and overall biological activity.[2] Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides in solution.[3] This guide provides a comparative analysis of the CD spectra of N-methylated versus non-methylated β-peptides, offering experimental insights and practical protocols for researchers in the field.

The fundamental principle of CD spectroscopy lies in the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] For peptides, the ordered arrangement of amide bonds in secondary structures like helices and sheets gives rise to characteristic CD signals in the far-UV region (typically 190-260 nm).[5] While the CD spectra of canonical α-helical and β-sheet structures in α-peptides are well-established, the introduction of β-amino acids and N-methylation creates unique structural motifs with distinct spectral signatures.

The Structural Landscape of β-Peptides and the Impact of N-Methylation

Unlike α-peptides, which are built from α-amino acids, β-peptides are polymers of β-amino acids, featuring an additional carbon atom in their backbone. This seemingly minor change unlocks a diverse array of secondary structures, with the 14-helix being one of the most well-characterized.[6] The 14-helix is a stable, right-handed helix with approximately three residues per turn, stabilized by C=O(i)···H-N(i+3) hydrogen bonds. Other common β-peptide secondary structures include various turns and sheet-like assemblies.

N-methylation introduces two key structural perturbations:

  • Loss of a Hydrogen Bond Donor: The replacement of the amide proton with a methyl group eliminates a crucial hydrogen bond donor, which can destabilize structures that rely on this interaction, such as the α-helix in α-peptides.[7][8]

  • Steric Hindrance: The methyl group introduces steric bulk, which can restrict the conformational freedom of the peptide backbone and favor specific dihedral angles, often promoting the formation of turns.[7]

Comparative Analysis of CD Spectra: N-methylated vs. Non-methylated β-Peptides

The interpretation of CD spectra for modified peptides requires a nuanced understanding of how these modifications alter the electronic transitions of the peptide backbone. While a comprehensive library of CD spectra for all possible N-methylated β-peptide conformations is still an active area of research, we can draw valuable comparisons from existing studies.

The β-Peptide 14-Helix

The canonical CD spectrum of a β-peptide 14-helix is characterized by a strong minimum around 215 nm.[6][9] This distinct signature allows for the straightforward identification of this helical fold.

Hypothesized Effect of N-Methylation: Based on the general principles of N-methylation disrupting hydrogen-bonded structures, it is plausible that N-methylation along the backbone of a 14-helix would lead to a decrease in the intensity of the 215 nm minimum, indicative of helical destabilization. However, direct and systematic experimental comparisons are needed to confirm this and to characterize the resulting CD spectrum, which may adopt features of a more disordered or turn-like conformation.

The β-Peptide β-Hairpin

β-Hairpins are another important secondary structure motif in β-peptides, often nucleated by a β-turn. The CD spectrum of a β-peptide β-hairpin typically displays a broad minimum centered around 215-217 nm, characteristic of a β-sheet structure.[10][11]

Experimentally Observed Effect of N-Methylation: A study on the role of N-methylation in inducing β-hairpin formation in a linear peptide provides direct comparative data.[10] In this work, a non-methylated peptide with heterochiral residues at the turn region exhibited a CD spectrum characteristic of a random coil. In contrast, the analogous peptide with N-methylation at the D-Ala and L-Ala residues in the turn region showed a distinct CD spectrum with a broad minimum centered around 215 nm, indicative of β-sheet formation.[10] This demonstrates that N-methylation can be a powerful tool to nucleate and stabilize β-hairpin structures in β-peptides.

The following table summarizes the characteristic CD spectral features for non-methylated and N-methylated β-peptide secondary structures based on available data.

Secondary StructureModificationCharacteristic CD Minima (λ_min)Characteristic CD Maxima (λ_max)Reference
14-Helix Non-methylated~215 nm-[6][9]
N-methylatedHypothesized decrease in intensity at 215 nmHypothesized shift towards random coil features
β-Hairpin Non-methylated (unfolded)~200 nm (random coil)-[10]
N-methylated (at turn)~215 nm-[10]

Note: The effects of N-methylation on the 14-helix are hypothesized based on general principles and require further experimental validation.

Visualizing the Workflow and Structural Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_cd_acq CD Data Acquisition cluster_data_proc Data Processing & Analysis cluster_interpretation Structural Interpretation peptide_synthesis Peptide Synthesis & Purification concentration Accurate Concentration Determination peptide_synthesis->concentration buffer_prep Buffer Preparation (CD Transparent) concentration->buffer_prep instrument_setup Instrument Setup (N2 Purge, Temp Control) buffer_prep->instrument_setup Sample baseline Baseline Spectrum (Buffer Only) instrument_setup->baseline sample_scan Sample Spectrum Acquisition (190-260 nm) baseline->sample_scan baseline_sub Baseline Subtraction sample_scan->baseline_sub smoothing Data Smoothing baseline_sub->smoothing mre_conv Conversion to Mean Residue Ellipticity smoothing->mre_conv deconvolution Spectral Deconvolution (Optional) mre_conv->deconvolution quantify_structure Quantify Secondary Structure Content deconvolution->quantify_structure compare_spectra Compare Spectra to References compare_spectra->quantify_structure

Caption: Experimental workflow for CD spectra analysis of peptides.

structural_relationships cluster_modification Modification cluster_effects Structural Effects cluster_conformation Conformational Outcome cluster_cd_signal CD Signal n_methylation N-Methylation h_bond_loss Loss of H-Bond Donor n_methylation->h_bond_loss steric_hindrance Steric Hindrance n_methylation->steric_hindrance helix_destabilization Helix Destabilization h_bond_loss->helix_destabilization turn_promotion Turn Promotion / Stabilization steric_hindrance->turn_promotion altered_cd Altered CD Spectrum helix_destabilization->altered_cd turn_promotion->altered_cd

Caption: Logical relationships of N-methylation's impact on peptide structure and CD signal.

Experimental Protocol: Acquiring High-Quality CD Spectra of β-Peptides

This protocol provides a step-by-step methodology for the acquisition and analysis of CD spectra for N-methylated and non-methylated β-peptides.

Sample Preparation
  • Peptide Purity: Ensure peptides are of high purity (>95%), as impurities can significantly affect CD spectra.

  • Concentration Determination: Accurately determine the peptide concentration. UV absorbance of aromatic residues (if present) or quantitative amino acid analysis are recommended methods.

  • Solvent/Buffer Selection: Choose a solvent or buffer system that is transparent in the far-UV region (below 200 nm). Commonly used buffers include sodium phosphate or borate at low concentrations (e.g., 10 mM).[7] Avoid buffers with high chloride concentrations, as chloride ions absorb strongly in the far-UV. For β-peptides, solvents like methanol are often used to promote secondary structure formation.[6]

  • Sample Preparation: Dissolve the peptide in the chosen buffer to a final concentration typically ranging from 0.1 to 0.2 mg/mL.[7] Prepare a sufficient volume for the cuvette to be used. Filter the sample through a 0.22 µm filter to remove any aggregates.

Instrumentation and Data Acquisition
  • Instrument Purging: Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.[3]

  • Cuvette: Use a high-quality quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.[7]

  • Instrument Parameters:

    • Wavelength Range: 190-260 nm.[12]

    • Scanning Speed: 50 nm/min.

    • Bandwidth: 1 nm.

    • Data Pitch: 1 nm.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Temperature Control: Use a Peltier temperature controller to maintain a constant sample temperature (e.g., 25 °C) throughout the experiment.

  • Baseline Correction: Record a baseline spectrum of the buffer-filled cuvette using the same acquisition parameters as for the sample.[7]

  • Sample Measurement: Acquire the CD spectrum of the peptide sample.

Data Processing and Analysis
  • Baseline Subtraction: Subtract the baseline spectrum from the sample spectrum.

  • Data Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy, being careful not to distort the spectral features.

  • Conversion to Mean Residue Ellipticity (MRE): Convert the raw CD data (in millidegrees) to MRE (in deg cm² dmol⁻¹) to normalize for concentration, path length, and the number of residues. The formula for MRE is:

    MRE = (θ * MRW) / (10 * c * l)

    where:

    • θ is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).

    • c is the peptide concentration in g/mL.

    • l is the cuvette path length in cm.

  • Spectral Deconvolution: For a quantitative estimation of secondary structure content, the processed CD spectrum can be analyzed using deconvolution algorithms.[13][14][15] These algorithms use a basis set of reference spectra for different secondary structures to calculate the percentage of each structure in the experimental spectrum. It is important to use a reference set that is appropriate for β-peptides if available, as standard protein reference sets may not be entirely accurate for these modified peptides.

Conclusion and Future Directions

Circular dichroism spectroscopy is an invaluable tool for the structural analysis of N-methylated β-peptides. The characteristic CD signatures of β-peptide secondary structures, such as the 14-helix and β-hairpin, provide a rapid means of assessing peptide conformation. N-methylation can significantly alter these conformations, often by promoting turn structures, and these changes are readily detectable by CD.

This guide provides a framework for the comparative analysis of N-methylated and non-methylated β-peptides using CD spectroscopy. While our understanding of the CD spectra of these modified peptides is growing, further systematic studies are needed to build a comprehensive library of reference spectra. Such a library would greatly enhance the accuracy of spectral deconvolution and provide deeper insights into the structure-function relationships of this promising class of peptidomimetics, ultimately accelerating their development as next-generation therapeutics.

References

  • Bandyopadhyay, A., & Balaram, P. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. Chemical Science, 7(6), 3845-3852. [Link]

  • Virtual Labs. (n.d.). To deconvolute the CD spectrum of a given protein solution and to classify it in terms of its secondary structure elements. Amrita Vishwa Vidyapeetham. [Link]

  • DichroWeb. (n.d.). CD Deconvolution Algorithms. [Link]

  • MtoZ Biolabs. (n.d.). How to Analyze CD Spectra Using Deconvolution Algorithms. [Link]

  • Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In A. E. Nixon (Ed.), Therapeutic Peptides: Methods and Protocols. Humana Press. [Link]

  • Blanco, F. J., Jiménez, M. A., Herranz, J., Rico, M., Santoro, J., & Nieto, J. L. (1993). Conformational analysis of peptides corresponding to beta-hairpins and a beta-sheet that represent the entire sequence of the alpha-spectrin SH3 domain. Journal of molecular biology, 231(1), 168-178. [Link]

  • Pomerantz, W. C., Yu, Y., & Gellman, S. H. (2010). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society, 132(49), 17354–17356. [Link]

  • Bandyopadhyay, A., & Balaram, P. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. RSC Publishing. [Link]

  • Daura, X., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2003). Circular Dichroism Spectra of Beta-Peptides: Sensitivity to Molecular Structure and Effects of Motional Averaging. European biophysics journal : EBJ, 32(8), 661–670. [Link]

  • Gellman, S. H. (2001). beta-Peptides: from structure to function. Accounts of chemical research, 34(10), 815-824. [Link]

  • Gellman, S. H. (2001). beta-Peptides: from structure to function. ResearchGate. [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et biophysica acta, 1751(2), 119-139. [Link]

  • Semerdzhiev, K., Avramov, T., Tsvetkova, P., & Shishkova, N. (2023). and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Antibiotics, 12(5), 821. [Link]

  • Barrow, C. J., & Zagorski, M. G. (1991). Solution structures of beta peptide and its constituent fragments: relation to amyloid deposition. Science, 253(5016), 179-182. [Link]

  • Hilario, J., Kubelka, J., & Keiderling, T. A. (2004). Structure of A beta(25-35) peptide in different environments. Biophysical journal, 87(1), 622-630. [Link]

  • Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Moodle@Units. [Link]

  • Vinogradov, A. A., & Nazarov, A. A. (2020). Stapled beta-hairpins featuring 4-mercaptoproline. Chemical science, 11(26), 6754-6758. [Link]

  • Chang, C. F., & Zehfus, M. H. (1996). The Effect of N-methylation on Helical Peptides. Biopolymers, 40(6), 609-616. [Link]

  • Cienfuegos-Pecina, A., & Andreu, D. (2004). Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides. Proceedings of the National Academy of Sciences of the United States of America, 101(40), 14389-14394. [Link]

  • Chiang, Y. W., & Horng, J. C. (2011). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Okamoto, T., & Nishimoto, I. (1991). Circular dichroism studies of the interaction between synthetic peptides corresponding to intracellular loops of beta-adrenergic receptors and phospholipid vesicles. The Journal of biological chemistry, 266(25), 16737-16741. [Link]

  • Lee, M. R., & Gellman, S. H. (2008). Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. Journal of the American Chemical Society, 130(28), 9010-9011. [Link]

  • Jones, G., & Jones, A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Methods (San Diego, Calif.), 190, 3-15. [Link]

  • DeGrado, W. F., Schneider, J. P., & Hamuro, Y. (1999). The twists and turns of beta-peptides. Journal of peptide research : official journal of the American Peptide Society, 54(3), 206-217. [Link]

  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951-4954. [Link]

  • Hewage, C., & Liskamp, R. M. (2015). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Organic & biomolecular chemistry, 13(38), 9789-9794. [Link]

  • Applied Photophysics. (n.d.). Beyond α-Helix and β-Sheet: - the Expanding Role of Circular Dichroism. [Link]

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Comparative

Validating enantiomeric purity of N-Fmoc-(S)-3-(methylamino)butanoic acid

Validating the enantiomeric purity of N-Fmoc-(S)-3-(methylamino)butanoic acid (also known as Fmoc-N-Me-β-Homoalanine) presents a unique set of analytical challenges. Unlike standard -amino acids, this molecule combines a...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the enantiomeric purity of N-Fmoc-(S)-3-(methylamino)butanoic acid (also known as Fmoc-N-Me-β-Homoalanine) presents a unique set of analytical challenges. Unlike standard


-amino acids, this molecule combines a 

-backbone, N-methylation, and a bulky Fmoc protecting group. These structural features introduce steric bulk and rotameric effects that can complicate baseline resolution on standard chiral stationary phases (CSPs).

This guide synthesizes high-performance liquid chromatography (HPLC) methodologies and indirect derivatization techniques to provide a robust validation framework.

Part 1: The Analytical Challenge

The target molecule, N-Fmoc-(S)-3-(methylamino)butanoic acid , is a critical building block for peptidomimetics, offering proteolytic stability due to its


-backbone and N-methylation.

Key Analytical Hurdles:

  • Rotamerism: The N-Fmoc and N-methyl groups create a tertiary carbamate bond that exhibits restricted rotation (cis/trans isomerism). On HPLC timescales, this often manifests as peak broadening or "saddle" peaks that can be mistaken for enantiomeric impurities.

  • Detection Limits: Validating >99.5% enantiomeric excess (ee) requires a method capable of detecting trace levels (<0.1%) of the (R)-enantiomer.

  • Acidic Nature: The free carboxylic acid tail can cause peak tailing on polysaccharide columns unless mobile phase pH is strictly controlled.

Part 2: Method A — Direct Chiral HPLC (The Gold Standard)

Verdict: This is the preferred method for QC and routine batch release. It is non-destructive and requires no sample pretreatment.

Column Selection Strategy

For N-protected


-amino acids, Immobilized Polysaccharide CSPs  (Chiral Stationary Phases) are the primary choice due to their solvent versatility.
  • Primary Recommendation: Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak ID, Lux Cellulose-2). The chlorinated amylose backbone provides superior recognition for the bulky Fmoc-N-Me motif compared to standard cellulose phases.

  • Secondary Recommendation: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) for orthogonal selectivity.

Optimized Protocol
ParameterSpecificationRationale
Column Chiralpak ID or Lux Cellulose-2 (5 µm, 4.6 x 250 mm)Chlorinated amylose selector offers tight fit for Fmoc group.
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1 v/v/v)Normal phase mode maximizes hydrogen bonding interactions essential for chiral recognition. TFA suppresses ionization of the carboxylic acid.
Flow Rate 1.0 mL/minStandard flow for equilibrium.[1]
Temperature 35°C - 40°C Crucial Insight: Slightly elevated temperature accelerates rotamer interconversion, sharpening the main peak and preventing "split" peaks often seen with N-methylated carbamates.
Detection UV @ 254 nm or 265 nmTargets the Fmoc chromophore.
Sample Diluent Mobile PhasePrevents solvent mismatch peaks.

Expert Insight (Troubleshooting): If the peaks are broad or split (rotamers), do not assume racemization immediately. Re-run the sample at 50°C. If the peaks coalesce into a single sharp peak, it is a rotameric effect. If two distinct peaks remain, it is a chiral impurity.

Part 3: Method B — Indirect Derivatization (Marfey’s Method)

Verdict: Use this method for trace impurity analysis (<0.05%) or if Direct HPLC fails to resolve the enantiomers. This is a destructive method involving chemical modification.

Mechanism: Since the target is Fmoc-protected, it must first be deprotected to expose the secondary amine. This amine is then reacted with Marfey’s Reagent (FDAA) to form diastereomers, which are separated on a standard achiral C18 column.

Protocol Workflow
  • Deprotection (Critical Step):

    • Dissolve 1 mg of N-Fmoc-(S)-3-(methylamino)butanoic acid in 100 µL of 20% Piperidine in DMF.

    • React for 10 minutes at room temperature.

    • Note: Rapid deprotection minimizes the risk of base-catalyzed racemization, though N-methyl

      
      -amino acids are relatively resistant compared to 
      
      
      
      -analogs.
    • Evaporate to dryness under N2 stream.

  • Derivatization:

    • Resuspend residue in 100 µL 1M NaHCO3.

    • Add 200 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench with 100 µL 1M HCl.

  • Analysis (Achiral HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) vs. Acetonitrile.

    • Detection: UV @ 340 nm (Specific to the dinitrophenyl moiety of Marfey's reagent).

Why this works: The L-L diastereomer (L-FDAA + S-Analyte) and L-D diastereomer (L-FDAA + R-Analyte) have different hydrophobicities and will separate significantly on a C18 column, often by several minutes.

Part 4: Comparative Analysis & Decision Matrix

FeatureMethod A: Direct Chiral HPLCMethod B: Marfey's Method
Speed Fast (20-30 min run)Slow (Deprotection + Derivatization + Run)
Sensitivity Good (LOQ ~0.1%)Excellent (LOQ ~0.01% with UV @ 340nm)
Risk Low (Non-destructive)Medium (Risk of racemization during deprotection)
Cost High (Expensive Chiral Columns)Low (Standard C18 Column + Reagent)
Suitability Routine QC / Batch Release R&D / Impurity Identification

Part 5: Validation Workflow (Visualization)

The following diagram illustrates the logical decision process for selecting and executing the validation method.

G Start START: Sample Received N-Fmoc-(S)-3-(methylamino)butanoic acid CheckHPLC Do you have a Chiralpak ID/IA or Lux Cellulose-2 Column? Start->CheckHPLC MethodA METHOD A: Direct Chiral HPLC (Non-Destructive) CheckHPLC->MethodA Yes MethodB METHOD B: Marfey's Analysis (Indirect / High Sensitivity) CheckHPLC->MethodB No / High Sensitivity Req. RunA Run: Hexane/IPA/TFA (90:10:0.1) Temp: 40°C MethodA->RunA ResultA Check Resolution (Rs) RunA->ResultA DecisionA Rs > 1.5? ResultA->DecisionA PassA VALIDATED Calculate %ee DecisionA->PassA Yes DecisionA->MethodB No (Peak Overlap) StepB1 Step 1: Deprotect Fmoc (20% Piperidine, 10 min) MethodB->StepB1 StepB2 Step 2: Derivatize with FDAA (NaHCO3, 40°C, 1 hr) StepB1->StepB2 StepB3 Step 3: Run Achiral C18 HPLC (Gradient ACN/Water) StepB2->StepB3 ResultB Calculate Diastereomeric Ratio StepB3->ResultB

Figure 1: Decision tree for validating enantiomeric purity, prioritizing direct analysis and utilizing Marfey's method as a high-sensitivity backup.

References

  • Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Phenomenex Technical Notes. Link

  • Sigma-Aldrich. (2023). Chiral Separation of Amino Acids and Peptides: Macrocyclic Glycopeptide Phases. Supelco Analytical. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Ilisz, I., et al. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic CSPs. Israel Journal of Chemistry. Link

  • ChemicalBook. (2024). Product Entry: N-Fmoc-(S)-3-(methylamino)butanoic acid (CAS 882183-85-9).[2] Link

Sources

Validation

A Senior Application Scientist's Guide to Analyzing Hydrogen Bonding Disruption in N-Methylated Beta-Amino Acid Residues

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, the strategic modification of amino acid residues is a cornerstone of rational drug design. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the strategic modification of amino acid residues is a cornerstone of rational drug design. Among these modifications, N-methylation—the substitution of the amide proton with a methyl group—stands out as a powerful tool for enhancing pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of key analytical techniques used to investigate a primary consequence of N-methylation: the disruption of intramolecular hydrogen bonds that define the structure and function of peptides, particularly those containing β-amino acids.

The inclusion of β-amino acids in peptide scaffolds is known to promote the formation of stable, predictable secondary structures, such as helices and sheets, which are stabilized by a network of intramolecular hydrogen bonds.[3] N-methylation fundamentally alters this landscape. By removing the amide proton, a critical hydrogen bond donor is eliminated, leading to localized conformational changes that can improve metabolic stability, cell permeability, and oral bioavailability.[4][5][6] Understanding and quantifying this disruption is therefore paramount for designing novel peptide drugs with optimized therapeutic profiles.

This guide moves beyond a simple listing of methods. It explains the causality behind experimental choices, provides validated protocols, and presents comparative data to empower researchers to select and implement the most appropriate analytical strategies for their specific research questions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Electronic Environment

NMR spectroscopy is arguably the most powerful solution-state technique for identifying hydrogen bonds and characterizing peptide conformations.[7] The chemical shift of the amide proton (HN) is exquisitely sensitive to its local environment; involvement in a hydrogen bond deshields the proton, resulting in a downfield chemical shift.

Core Principle: The Temperature Coefficient (dδ/dT)

The most definitive NMR indicator for a stable intramolecular hydrogen bond is the temperature coefficient (dδ/dT) of the amide proton resonance.[8][9]

  • Exposed Amide Proton: An amide proton exposed to the solvent will readily exchange with solvent protons and its chemical shift will exhibit a strong dependence on temperature. This results in a large negative temperature coefficient (typically more negative than -4.5 parts per billion per Kelvin, ppb/K).[10]

  • Hydrogen-Bonded Amide Proton: An amide proton involved in a stable intramolecular hydrogen bond is shielded from the solvent.[11] Its chemical shift is much less dependent on temperature, resulting in a small negative or even positive temperature coefficient (typically more positive than -4.5 ppb/K).[8][9][12]

N-methylation of a β-amino acid residue removes the amide proton entirely. Consequently, the corresponding signal and its associated temperature coefficient are absent from the spectrum, providing direct evidence of the eliminated hydrogen bond donor capability at that specific site.

Data Presentation: Comparing Non-methylated and N-methylated Peptides
Parameterβ-Ala Residue (Non-methylated)N-Me-β-Ala Residue (N-methylated)Interpretation
Amide Proton (¹H) Chemical Shift (δ) 8.2 ppmN/AThe absence of the signal confirms methylation.
Temperature Coefficient (dδ/dT) -2.1 ppb/KN/AThe value for the non-methylated residue is more positive than -4.5 ppb/K, indicating a stable intramolecular hydrogen bond.[8][9]
¹³C Chemical Shift (C=O) ~172 ppm~171 ppmN-methylation can induce slight upfield shifts in the carbonyl carbon resonance due to altered electronic effects.
Experimental Protocol: Temperature Coefficient Measurement
  • Sample Preparation: Dissolve the peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a final concentration of 1-10 mM. DMSO-d₆ is often preferred as its own chemical shifts have a minimal temperature dependence.

  • NMR Data Acquisition: Record a series of one-dimensional ¹H NMR spectra at precisely controlled temperatures, for example, in 5 K increments from 298 K to 323 K.[10]

  • Data Processing: Process all spectra uniformly (e.g., Fourier transformation, phase correction, and baseline correction).

  • Chemical Shift Tracking: Carefully track the chemical shift of each amide proton resonance across the temperature range.

  • Data Analysis: For each amide proton, plot its chemical shift (δ) as a function of temperature (T). Perform a linear regression analysis to determine the slope, which is the temperature coefficient (dδ/dT).

Visualization: NMR Temperature Coefficient Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Peptide in DMSO-d6 nmr_acq Record 1D ¹H NMR Spectra (e.g., 298K, 303K, 308K...) dissolve->nmr_acq process Process Spectra nmr_acq->process track Track Amide δ process->track plot Plot δ vs. T track->plot regress Linear Regression plot->regress result Determine dδ/dT (ppb/K) regress->result

Caption: Workflow for determining amide proton temperature coefficients via NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Probe of Vibrational Modes

FT-IR spectroscopy provides valuable information about peptide secondary structure by probing the vibrational frequencies of the amide bonds. The Amide I band, which arises primarily from the C=O stretching vibration (1600-1700 cm⁻¹), is particularly sensitive to hydrogen bonding.[13][14][15]

Core Principle: Amide I Band Frequency Shifts

When a carbonyl oxygen acts as a hydrogen bond acceptor, it weakens the C=O double bond, resulting in a decrease in its vibrational frequency (a shift to a lower wavenumber). N-methylation disrupts the intramolecular hydrogen bonding network. While the N-methylated residue itself cannot donate a hydrogen bond, its presence forces a conformational rearrangement that alters the hydrogen-bonding status of neighboring carbonyl groups.

  • H-Bonded Carbonyl: Appears at a lower frequency (e.g., 1620-1640 cm⁻¹ for β-sheets).[15]

  • Non-H-Bonded Carbonyl: Appears at a higher frequency (e.g., 1660-1680 cm⁻¹).

By comparing the Amide I region of a peptide before and after N-methylation, one can infer changes in the overall hydrogen-bonding network and secondary structure.

Data Presentation: Comparative Amide I Band Analysis
PeptideAmide I Peak Maximum (cm⁻¹)Interpretation
Model β-Peptide 1635 cm⁻¹The low frequency indicates a high population of hydrogen-bonded carbonyls, characteristic of a stable β-sheet structure.[15]
N-Methylated Analog 1658 cm⁻¹The significant shift to a higher frequency suggests a loss of the ordered, hydrogen-bonded structure and a transition towards a more random coil or disordered conformation.[15]
Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a thin film of the dried peptide sample on a suitable IR-transparent window (e.g., CaF₂). Alternatively, for solution-state analysis, dissolve the peptide in a non-absorbing solvent (e.g., D₂O or CDCl₃) at a concentration of 5-10 mg/mL.

  • Background Collection: Collect a background spectrum of the empty sample holder or the pure solvent.

  • Sample Spectrum Acquisition: Collect the spectrum of the peptide sample. Typically, 64-128 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Subtract the background spectrum from the sample spectrum.

  • Analysis: Identify the peak maximum of the Amide I band (1600-1700 cm⁻¹). For complex spectra, deconvolution or second-derivative analysis may be necessary to resolve overlapping bands corresponding to different secondary structures.[15]

Visualization: H-Bonding Effect on C=O Vibration

FTIR_Principle cluster_hbond H-Bonded Carbonyl cluster_nonhbond Non H-Bonded Carbonyl (Disrupted) C=O C=O HN H-N C=O->HN H-Bond freq1 Lower Frequency (~1635 cm⁻¹) C=O2 C=O freq2 Higher Frequency (~1658 cm⁻¹)

Caption: Disruption of H-bonding increases the C=O vibrational frequency.

Computational Modeling: In Silico Validation and Prediction

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations offer an invaluable in silico approach to visualize and quantify the effects of N-methylation at an atomistic level.[16] These methods can predict stable conformations, analyze hydrogen bond lifetimes and geometries, and corroborate experimental findings.

Core Principle: Conformational Sampling and H-Bond Analysis

MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing the peptide to explore its conformational landscape.[17] By running simulations of both the native and N-methylated peptides, one can directly compare their structural ensembles.

Analysis of the simulation trajectories can provide quantitative data on:

  • Hydrogen Bond Occupancy: The percentage of simulation time a specific hydrogen bond is present.

  • Distance/Angle Distributions: The average distance (donor-acceptor) and angle of hydrogen bonds.

  • Ramachandran Plots: The accessible backbone dihedral angles (φ, ψ), which are significantly restricted by N-methylation.[2]

Data Presentation: Comparative MD Simulation Results
Parameterβ-Ala Residue (Non-methylated)N-Me-β-Ala Residue (N-methylated)Interpretation
Intra-residue H-Bond Occupancy (%) 85% (e.g., C=Oᵢ … HNᵢ₊₃)N/ADirect quantitative measure of the specific H-bond eliminated by N-methylation.
Average End-to-End Distance (Å) 8.5 Å12.1 ÅAn increase in the average distance indicates a transition from a folded, compact structure to a more extended, unfolded conformation.
Dominant Secondary Structure β-HairpinRandom CoilN-methylation disrupts the turn motif required to nucleate the β-hairpin structure.[18]
Experimental Protocol: Molecular Dynamics Simulation Workflow
  • System Setup: Build the initial 3D structures of both the non-methylated and N-methylated peptides using molecular modeling software.

  • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) that accurately represents the atomic interactions. Recent force fields have been specifically optimized for N-methylated residues.[17]

  • Solvation: Place the peptide in a periodic box of explicit solvent (e.g., water) to mimic physiological conditions.

  • Minimization & Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps to bring the system to the desired temperature and pressure.

  • Production Run: Run the main MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of conformational space.

  • Trajectory Analysis: Analyze the saved trajectory to calculate the structural and energetic properties of interest (H-bonds, distances, secondary structure, etc.).

Visualization: MD Simulation Workflow

MD_Workflow start Build Peptide In Silico Model setup Select Force Field & Solvate System start->setup equil Energy Minimization & Equilibration setup->equil prod Production MD Run (ns - µs) equil->prod analysis Trajectory Analysis: - H-Bond Occupancy - RMSD / Rg - Secondary Structure prod->analysis end Compare Conformational Ensembles analysis->end

Caption: A typical workflow for comparative molecular dynamics (MD) simulations.

Conclusion and Integrated Strategy

No single technique tells the whole story. A robust analysis of hydrogen bond disruption in N-methylated β-amino acid residues relies on the synergistic use of these complementary methods. NMR provides definitive, residue-specific proof of the eliminated H-bond donor. FT-IR offers a rapid, global assessment of secondary structure changes. Computational modeling provides the atomistic detail to explain why these changes occur.

By integrating these approaches, researchers can build a comprehensive, experimentally validated model of how N-methylation impacts peptide structure. This detailed understanding is critical for the rational design of next-generation β-peptide therapeutics with enhanced stability, permeability, and ultimately, clinical efficacy.

References

  • Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 21(3), 249–261. [Link]

  • Adaligil, E., & Fairbrother, W. J. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Accounts of Chemical Research, 55(16), 2246–2256. [Link]

  • Buczek, A., Wałęsa, R., & Broda, M. A. (2012). β-turn Tendency in N-methylated Peptides With Dehydrophenylalanine Residue: DFT Study. Biopolymers, 97(7), 518-528. [Link]

  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Indian Journal of Biochemistry & Biophysics, 51(1), 55-63. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Ji, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8636–8642. [Link]

  • Brik, A., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 130(47), 15761-15763. [Link]

  • Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(15), 4447-4457. [Link]

  • Andreas, L. B., et al. (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. The Journal of Physical Chemistry B, 125(25), 6825–6836. [Link]

  • Hudson, K. L., & Bartlett, G. J. (2018). Backbone N-modified peptides: beyond N-methylation. University of Barcelona Thesis Repository. [Link]

  • Chen, Y., et al. (2021). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics, 23(4), 2697-2708. [Link]

Sources

Comparative

Precision Analytics in Peptidomimetics: LC-MS Identification of Deletion Sequences in N-Methyl Beta-Peptide Synthesis

Executive Summary: The Steric Challenge In the realm of peptidomimetics, N-methylated

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

In the realm of peptidomimetics, N-methylated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-peptides  represent a high-value target due to their proteolytic stability and enhanced membrane permeability. However, their synthesis via Solid Phase Peptide Synthesis (SPPS) presents a formidable chemical bottleneck: steric hindrance .

The introduction of a methyl group on the amide nitrogen, combined with the extended backbone of


-amino acids, creates a "steric wall." This frequently results in incomplete coupling, generating deletion sequences (

)
.[1] Unlike random impurities, these deletions are structurally homologous to the target, often co-eluting during standard purification.

This guide objectively compares analytical methodologies and establishes LC-HRMS/MS (Liquid Chromatography-High Resolution Tandem Mass Spectrometry) as the requisite standard for identifying these specific impurities, providing a validated protocol for their detection.

Comparative Analysis: Selecting the Right Tool

To detect a deletion sequence, one must distinguish the full-length product (


) from a byproduct (

). The mass difference corresponds exactly to the residue mass of the missing amino acid.
Table 1: Performance Matrix of Analytical Techniques
FeatureLC-UV (HPLC) MALDI-TOF MS LC-ESI-HRMS/MS (Recommended)
Primary Detection Chromophore absorption (214/220 nm)Matrix-assisted ionization (Time of Flight)Electrospray Ionization + Orbitrap/Q-TOF
Resolution of (

)
Low. Homologous deletions often co-elute with the main peak due to similar hydrophobicity.Medium. Can resolve mass differences, but lacks chromatographic separation; minor deletions are suppressed by the main peak.High. Chromatographic separation reduces ion suppression; HRMS resolves isotopes; MS/MS confirms sequence.
Identification Capability None. Only retention time (Rt) is available. Cannot identify which residue is missing.Partial. Provides mass, but post-source decay (PSD) is often insufficient for full sequencing of complex mimetics.Complete.

- and

-ion series pinpoint the exact location of the deletion.
Quantitation Excellent (if resolved).Poor (spot-to-spot variability).Good (using extracted ion chromatograms).

The "Product": Validated LC-MS Workflow

This protocol is designed for N-methylated


-peptides , which are characteristically more hydrophobic and lack amide protons (affecting H-bonding and fragmentation) compared to standard 

-peptides.
Experimental Protocol

Step 1: Sample Preparation

  • Crude Cleavage: Cleave peptide from resin (e.g., Rink Amide) using 95% TFA, 2.5% TIS, 2.5% H

    
    O.
    
  • Workup: Precipitate in cold diethyl ether (

    
    ). Centrifuge.
    
  • Dilution: Dissolve the pellet in 50:50 Water:Acetonitrile (0.1% Formic Acid) to a concentration of 0.1 mg/mL. Note: Avoid TFA in the LC-MS injection sample if possible, as it suppresses ionization.

Step 2: Chromatographic Conditions (The Separation) N-methylated peptides are lipophilic. Standard gradients often fail to elute them or result in carryover.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Alternative: C4 or C8 if the peptide is extremely hydrophobic (>6 N-Me residues).

  • Mobile Phase A:

    
     + 0.1% Formic Acid (FA).
    
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

  • Gradient: Steeper organic ramp. Start at 5% B, hold 1 min, ramp to 60% B over 10 min, then wash at 95% B.

  • Temperature: 50°C (Reduces backpressure and improves mass transfer for bulky mimetics).

Step 3: Mass Spectrometry Parameters (The Identification)

  • Source: ESI (Positive Mode).

  • Analyzer: Q-TOF or Orbitrap (Resolution > 30,000).

  • Fragmentation: CID (Collision Induced Dissociation).[2]

    • Insight: N-methylated amides lack the H-atom necessary for certain charge-remote fragmentation pathways. However, the tertiary amine is highly basic. Expect strong

      
      -ion series dominance due to the "proline effect" equivalent in N-methyl amino acids.
      

Data Analysis & Logic

The identification of a deletion sequence follows a strict logical pathway. The following diagram illustrates the decision process for confirming a deletion versus a generic impurity.

Visual 1: Deletion Identification Logic Tree

DeletionLogic Start Crude LC-MS Run PeakDetect Detect Non-Target Peaks (TIC & UV) Start->PeakDetect MassCalc Calculate Delta Mass (Target Mass - Peak Mass) PeakDetect->MassCalc IsResidue Does Delta Match an Amino Acid Residue? MassCalc->IsResidue Impurity Generic Impurity (Adduct, Protecting Group) IsResidue->Impurity No SuspectDeletion Suspect Deletion Sequence (n-1 Candidate) IsResidue->SuspectDeletion Yes MSMS Perform MS/MS Fragmentation SuspectDeletion->MSMS SeqAnalysis Analyze b-ion / y-ion Series MSMS->SeqAnalysis LocateGap Locate Mass Gap in Series SeqAnalysis->LocateGap Confirmed CONFIRMED DELETION Identify Coupling Failure Step LocateGap->Confirmed Gap Found FalsePositive False Positive (Isobaric Interference) LocateGap->FalsePositive No Gap

Figure 1: Decision matrix for isolating and confirming deletion sequences using LC-MS/MS data.

Case Study: The "Val-Val" Blockade

To demonstrate the efficacy of this protocol, we examine a theoretical synthesis of a mixed


 peptide containing a difficult N-Me-

-Val
to N-Me-

-Val
coupling.

Target Sequence: H-(N-Me-


-Ala)-(N-Me-

-Val)-(N-Me-

-Val)-(

-Leu)-OH Theoretical Mass (

):
485.35 Da
Observation

The LC-MS Total Ion Chromatogram (TIC) shows the major product at


 min (

486.36,

). A secondary peak appears at

min with

357.25.
Step 1: Mass Difference Calculation


This corresponds exactly to the residue mass of N-Me-

-Val
(

). Hypothesis: One Valine residue was deleted during coupling.
Step 2: MS/MS Sequencing (The Proof)

We fragment the impurity (


 357.25).
  • Expected

    
    -ions for Target: 
    
    
    
    (
    
    
    -Leu),
    
    
    (Val-
    
    
    -Leu),
    
    
    (Val-Val-
    
    
    -Leu).
  • Observed Spectrum:

    • 
       detected (matches 
      
      
      
      -Leu).
    • The next major ion is

      
       Da (N-Me-
      
      
      
      -Val).
    • The ion corresponding to

      
       is missing .
      
    • Instead, the series terminates or shifts immediately to the N-terminal cap.

Conclusion: The coupling of the second N-Me-


-Val failed. The impurity is H-(N-Me-

-Ala)-(N-Me-

-Val)-(

-Leu)-OH.
Step 3: Synthetic Correction

With the deletion identified at the 3rd position (from C-term), the chemist knows specifically to optimize the second Valine coupling .

  • Action: Switch from HBTU coupling reagent to HATU or PyAOP, and increase temperature to 75°C for that specific step.

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[3] Link

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[4] Application Note. Link

  • Gehrig, P., et al. (2004).[5] "Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS." Journal of the American Society for Mass Spectrometry.[6][7] Link

  • Agilent Technologies. "Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization." Technical Guide. Link

  • Mant, C.T., & Hodges, R.S. (2004). "Selective separations of peptides with sequence deletions... using macrocyclic glycopeptide liquid chromatography." Journal of Chromatography A. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-Fmoc-(S)-3-(methylamino)butanoic acid

Executive Summary & Chemical Profile N-Fmoc-(S)-3-(methylamino)butanoic acid is a specialized -amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce backbone flexibility and resistance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Fmoc-(S)-3-(methylamino)butanoic acid is a specialized


-amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce backbone flexibility and resistance to proteolytic degradation. Unlike standard 

-amino acids, the secondary amine and branched structure present unique solubility and reactivity profiles that dictate specific disposal workflows.

Improper disposal of Fmoc-protected derivatives poses two critical risks:

  • Environmental Persistence: The fluorenylmethyloxycarbonyl (Fmoc) group is a bulky aromatic moiety that is toxic to aquatic life and resists rapid biodegradation.

  • Chemical Incompatibility: Inadvertent mixing with strong bases (e.g., piperidine waste) in unvented containers can trigger premature deprotection, releasing dibenzofulvene and CO₂, leading to container over-pressurization.

Chemical Identity & Hazard Characterization
PropertySpecification
Chemical Structure

-Amino acid with Fmoc N-protection
Physical State White to off-white powder (Solid)
Primary Hazard Irritant (Skin/Eye/Respiratory)
Signal Word WARNING
GHS Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
RCRA Status Non-listed (Must be characterized; typically D001 if solvated)

Pre-Disposal Assessment: The "Stop and Check" Protocol

Before initiating disposal, you must validate the state of the waste. This self-validating step prevents the most common laboratory accident: incompatible waste mixing.

Decision Matrix: Waste Stream Segregation

Use the following logic flow to determine the correct disposal stream.

DisposalDecisionTree Start Start: Assess Waste Material StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid (Pure Reagent/Contaminated Debris) StateCheck->Solid Solid Liquid Liquid (Solution/Reaction Mixture) StateCheck->Liquid Liquid SolidContainer Disposal Stream A: Solid Hazardous Waste (Double-bagged, HDPE Drum) Solid->SolidContainer SolventCheck Does it contain Halogens? (DCM, Chloroform, etc.) Liquid->SolventCheck HaloYes Yes (Halogenated) SolventCheck->HaloYes Contains DCM/CHCl3 HaloNo No (Non-Halogenated) SolventCheck->HaloNo DMF/MeOH/Ether only StreamB Disposal Stream B: Halogenated Organic Waste (High BTU Incineration) HaloYes->StreamB StreamC Disposal Stream C: Non-Halogenated Organic Waste (Fuel Blending) HaloNo->StreamC

Figure 1: Logic flow for segregating Fmoc-amino acid waste to ensure regulatory compliance and safety.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Reagent & Contaminated Debris)

Applicability: Expired reagent, weighing papers, contaminated gloves, and failed solid-phase resin syntheses.

  • Containment: Do not throw in the general trash. Fmoc derivatives are chemical hazards.[1]

  • Primary Packaging: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Secondary Packaging: Transfer the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum or a dedicated "Solid Waste" glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Debris contaminated with N-Fmoc-(S)-3-(methylamino)butanoic acid."

    • Hazard Checkbox: Irritant / Toxic.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Filtrates from SPPS, dissolved reagent, or HPLC waste.

CRITICAL SAFETY NOTE: If the waste contains Piperidine (used for Fmoc deprotection), ensure the waste container is not filled >90% and is vented. The reaction between residual Fmoc-amino acids and piperidine releases CO₂ gas.

Stream B1: Halogenated Waste[2]
  • Criteria: Contains Dichloromethane (DCM), Chloroform, or Trifluoroethanol.

  • Action: Pour into the Red (or site-designated) safety can labeled "Halogenated Organic Waste."

  • Why: Halogenated solvents require specific high-temperature incineration to prevent the formation of dioxins. Mixing non-halogenated solvents here increases disposal costs significantly.

Stream B2: Non-Halogenated Waste
  • Criteria: Contains Dimethylformamide (DMF), Methanol, Acetonitrile, or Acetone.

  • Action: Pour into the Yellow (or site-designated) safety can labeled "Non-Halogenated Organic Waste."

  • Why: These streams are often used for fuel blending (energy recovery).

Regulatory & Compliance Framework

As a researcher, you are the "Generator" under EPA guidelines. Compliance relies on accurate characterization.

Regulatory BodyCode/RegulationRelevance to Fmoc-AA Disposal
EPA (RCRA) 40 CFR 262.11 Requires generator to determine if waste is hazardous. While not "P" or "U" listed by name, it is a Chemical Waste and must not be sewered.
EPA (RCRA) D001 (Ignitable) Applies if the amino acid is dissolved in flammable solvents (Flash point <60°C).
OSHA 29 CFR 1910.1200 Hazard Communication: All waste containers must be labeled with specific chemical names, not just formulas.
Local POTW Sewer Ordinance Strictly Prohibited: Discharge of Fmoc-compounds into public sewer systems due to aquatic toxicity.

Expert Insight:

"In peptide synthesis, the 'Fmoc' group is the primary contributor to the organic load in waste. Because it is a polycyclic aromatic hydrocarbon derivative, it triggers higher scrutiny for aquatic toxicity. Always segregate solid Fmoc waste from general lab trash to avoid fines during municipal waste audits."

Emergency Procedures: Spills

In the event of a powder spill of N-Fmoc-(S)-3-(methylamino)butanoic acid:

  • PPE Upgrade: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine/dusty, wear an N95 respirator to prevent inhalation.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Wipe the surface with Acetone or Ethanol (Fmoc-AAs are poorly soluble in water; water alone will just smear the substance).

    • Wash the area finally with soap and water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container (Protocol A).

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Regulatory Requirements. 40 CFR Part 262. [Link]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. 29 CFR 1910.1200. [Link]

Sources

Handling

Personal protective equipment for handling N-Fmoc-(S)-3-(methylamino)butanoic acid

[1] Executive Summary & Risk Profile N-Fmoc-(S)-3-(methylamino)butanoic acid is a specialized -amino acid building block used in the synthesis of peptidomimetics to introduce conformational constraints and proteolytic st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Profile

N-Fmoc-(S)-3-(methylamino)butanoic acid is a specialized


-amino acid building block used in the synthesis of peptidomimetics to introduce conformational constraints and proteolytic stability.[1] While the solid compound itself presents a moderate hazard profile (Irritant), the context of its use—typically involving polar aprotic solvents (DMF, NMP) and deprotection bases (Piperidine)—escalates the safety requirements significantly.

This guide moves beyond generic MSDS data to provide an operational framework for researchers. Our goal is to protect both the scientist from exposure and the high-value reagent from hydrolytic or oxidative degradation.[1]

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4]

  • Physical Hazard: Combustible dust if finely divided and suspended in air.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Barrier Analysis" approach, distinguishing between handling the dry powder and the solvated reagent.

Body ZonePPE ComponentTechnical SpecificationOperational Logic (The "Why")
Respiratory Particulate Respirator (Solid Phase)N95 (NIOSH) or P2 (EN 143) The powder is fine and electrostatic.[1] Inhalation can sensitize the respiratory tract. Standard surgical masks offer zero protection against chemical dust.
Respiratory Fume Hood (Solution Phase)Face velocity: 0.3–0.5 m/s Once dissolved in DMF/DCM, the risk shifts from dust to solvent vapor. The hood is the primary barrier; the respirator is secondary.
Hand Primary Gloves Nitrile (0.11 mm / 4 mil) Nitrile provides excellent resistance to the Fmoc-amino acid solid.[1][2] Do not use Latex (poor chemical resistance to SPPS reagents).
Hand Secondary Gloves (Solution Phase)Laminate (PE/EVOH) or Double NitrileWhen using DMF or Piperidine, standard nitrile degrades in <15 mins.[1][2] Double gloving provides a "time buffer" to change gloves upon splash contact.
Eye/Face Eye Protection Safety Goggles (Indirect Vent) Safety glasses with side shields are insufficient for fine powders which can bypass shields via air currents.[1] Goggles seal the ocular region.[1]
Body Lab Coat Cotton/Polyester Blend (Snap closures)Synthetic fibers can melt if a fire occurs (associated with solvent use).[1][2] Snap closures allow rapid removal in emergencies.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical and the specific procedural step.

PPE_Decision_Matrix Start Start: Handling N-Fmoc-(S)-3-(methylamino)butanoic acid State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form (Weighing, Aliquoting) State_Check->Solid_Path Dry Powder Liquid_Path Solution Phase (Dissolved in DMF/DCM) State_Check->Liquid_Path Dissolved Risk_Solid Risk: Inhalation of Dust Skin Sensitization Solid_Path->Risk_Solid Risk_Liquid Risk: Solvent Permeation Splash Hazard Liquid_Path->Risk_Liquid PPE_Solid REQUIRED PPE: 1. N95/P2 Respirator 2. Nitrile Gloves (Single) 3. Safety Goggles 4. Anti-static Spatula Risk_Solid->PPE_Solid PPE_Liquid REQUIRED PPE: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Lab Coat (Buttoned) 4. Face Shield (if >100mL) Risk_Liquid->PPE_Liquid

Figure 1: PPE Decision Matrix distinguishing between solid-state handling (dust focus) and solution-state handling (permeation focus).[1]

Operational Protocols

Weighing and Transfer (Solid Phase)

Objective: Prevent dust generation and protect the reagent from moisture (Fmoc group stability).[1]

  • Environment: Perform weighing in a balance enclosure or a fume hood with the fan on low (high airflow can scatter the powder).[1][2]

  • Static Control: Fmoc-amino acids are prone to static charge.[1][2] Use an anti-static gun or polonium strip near the balance. Use a stainless steel spatula (avoid plastic which generates charge).

  • Transfer:

    • Tare the weighing boat/vial before opening the stock bottle.

    • Transfer gently. If powder adheres to the spatula, do not tap it on the vial rim (creates aerosol). Wipe it back into the stock bottle or waste.

    • Immediate Closure: Cap the stock bottle immediately. Fmoc groups can cleave slowly in the presence of atmospheric moisture and amine contaminants.

Solubilization (Solution Phase)

Objective: Safe dissolution for SPPS. Solvents: Typically DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]

  • Ventilation: Move strictly to the Chemical Fume Hood .[1]

  • Glove Check: Inspect gloves. If using DMF, verify you are wearing fresh nitrile gloves. DMF permeates standard nitrile in 6–10 minutes.

  • Dissolution: Add solvent to the powder (not powder to solvent) to prevent "puffing" of dust.[1]

  • Vessel: Use a glass scintillation vial with a chemically resistant cap (PTFE-lined). Avoid standard polyethylene caps which can degrade in DMF/DCM mixtures.

Emergency Response & Spill Management

In the event of a spill, immediate action is required to prevent contamination of the lab environment.

Spill Response Workflow

Spill_Response Accident Spill Detected Assess Assess Volume & State Accident->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Liquid Liquid / Solvent Spill Assess->Major_Liquid Action_Solid 1. Dampen paper towel 2. Wipe gently (Do not sweep) 3. Place in Solid Waste Minor_Solid->Action_Solid Action_Liquid 1. Evacuate area 2. Don Vapor Respirator 3. Use Absorbent Pads 4. Place in Haz Waste Major_Liquid->Action_Liquid Report Report to EHS / Supervisor Action_Solid->Report Action_Liquid->Report

Figure 2: Emergency response workflow for solid powder vs. liquid solvent spills.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (sensitization risk).

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (this increases skin permeability to the chemical).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][5][6] Remove contact lenses if present.[3][7]

Disposal & Decontamination[4]

Proper disposal is critical to prevent environmental contamination and regulatory fines.[4]

Waste CategoryDescriptionDisposal Method
Solid Waste Contaminated weighing boats, gloves, paper towels.[1][2]Place in a dedicated Solid Hazardous Waste bin. Label as "Fmoc-amino acid contaminated debris".
Liquid Waste (Halogenated) Solutions containing DCM (Dichloromethane).[1]Segregate into Halogenated Organic Waste .
Liquid Waste (Non-Halogenated) Solutions in DMF, NMP, or Methanol.Segregate into Non-Halogenated Organic Waste .
Empty Containers Stock bottles.Triple rinse with Acetone or Methanol. Deface label. Dispose of as glass waste (if rinsed) or solid hazardous waste (if residue remains).

References

  • American Peptide Society. (2025). Peptide Synthesis for Beginners - Safety Guidelines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Safety-Catch Linkers and Protecting Groups in SPPS. Retrieved from [Link]

Sources

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